molecular formula C15H22N2O4 B1202333 Z-Lys-OMe

Z-Lys-OMe

カタログ番号: B1202333
分子量: 294.35 g/mol
InChIキー: CZWJWNQZTSMVAZ-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Z-Lys-OMe, also known as Z-Lys-OMe, is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-Lys-OMe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Lys-OMe including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWJWNQZTSMVAZ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Nε-(Benzyloxycarbonyl)-L-lysine Methyl Ester Hydrochloride (H-Lys(Z)-OMe HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of peptide synthesis and drug development, the purity, stability, and precise characteristics of building blocks are paramount. Nε-(Benzyloxycarbonyl)-L-lysine methyl ester hydrochloride, commonly abbreviated as H-Lys(Z)-OMe HCl, is a cornerstone derivative of L-lysine. It serves as a critical intermediate, providing orthogonal protection of the side-chain amine and C-terminus carboxylate, which is essential for the controlled, stepwise elongation of peptide chains.[1]

This guide offers a comprehensive technical overview of the essential physicochemical and analytical properties of H-Lys(Z)-OMe HCl. It is designed for researchers, process chemists, and quality control scientists who handle this reagent. Beyond merely listing specifications, this document provides the underlying scientific rationale for analytical methodologies and handling procedures, empowering users to ensure the integrity of their starting material and the success of their synthetic endeavors.

Nomenclature and Isomeric Forms: A Point of Critical Distinction

The designation "Z-Lys-OMe HCl" can be ambiguous and may refer to two distinct constitutional isomers depending on the position of the benzyloxycarbonyl (Z) protecting group. The precise naming is crucial for sourcing the correct reagent for a specific synthetic strategy.

  • Nε-Protected (The Common Building Block): H-Lys(Z)-OMe HCl is the subject of this guide. Here, the alpha-amino group (α-NH₂) is free (as the hydrochloride salt), making it ready for peptide coupling, while the epsilon-amino group (ε-NH₂) on the side chain is protected by the Z-group. This is the standard isomer used for incorporating a lysine residue into a growing peptide chain.

  • Nα-Protected (A Synthetic Intermediate): Z-Lys-OMe HCl refers to the isomer where the alpha-amino group is protected by the Z-group, and the side-chain epsilon-amino group is free (as the hydrochloride salt). This compound is not a direct building block for standard peptide synthesis but serves as a synthetic intermediate for other applications, such as the synthesis of lysine cationic surfactants.[2][3]

Clarity in communication and procurement is essential; using the specific CAS number is the most reliable way to distinguish between these isomers.

FeatureH-Lys(Z)-OMe HCl (Nε-Protected) Z-Lys-OMe HCl (Nα-Protected)
IUPAC Name methyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloridemethyl (2S)-2-​{[(benzyloxy)​carbonyl]​amino}​-​6-​aminohexanoate;hydrochloride[3]
Synonyms Nε-Z-L-lysine methyl ester HCl, H-Lys(Cbz)-OMe HClNα-Z-L-lysine methyl ester HCl, Cbz-Lys-OMe HCl[3]
CAS Number 27894-50-4[1]26348-68-5[2]
Primary Use Peptide synthesis building block[1]Synthetic intermediate[2]

Core Physicochemical Properties

The physical properties of H-Lys(Z)-OMe HCl are fundamental indicators of its identity and quality. These parameters should be verified upon receipt of a new batch of material as part of routine quality control.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₂N₂O₄ · HCl[4]
Molecular Weight 330.81 g/mol [1][5]
Appearance White to light yellow crystalline powder or solid
Melting Point 114.0 to 118.0 °C
Optical Rotation [α]²⁰/D = +13.0 to +17.0° (c=1, water)
Purity (Typical) ≥95.0% (HPLC)

Solubility and Handling

Proper handling and storage are critical for maintaining the stability and purity of H-Lys(Z)-OMe HCl. As a hydrochloride salt of a primary amine, the compound is hygroscopic and sensitive to air.

Storage and Stability: The reagent should be stored at 4°C under an inert atmosphere (Nitrogen or Argon) and kept tightly sealed to protect it from moisture.[6] For long-term storage of solutions, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[6]

Solubility Profile: The hydrochloride salt form enhances the aqueous solubility of the free α-amino group. However, the bulky, hydrophobic benzyloxycarbonyl group and the hydrocarbon side chain limit its overall solubility in water.

SolventSolubility InformationRationale
Water Soluble. Used for optical rotation measurements (c=1 or 2).[1]The hydrochloride salt and polar ester/amide groups confer sufficient polarity.
Methanol (MeOH) Soluble.A polar protic solvent capable of solvating the salt and polar functional groups.
Dimethyl Sulfoxide (DMSO) Highly soluble.A highly polar aprotic solvent effective at dissolving a wide range of organic molecules.
Dimethylformamide (DMF) Soluble.A common polar aprotic solvent used in peptide synthesis, ensuring good solubility during reactions.

Analytical Characterization: A Framework for Quality Verification

Confirming the identity, purity, and structural integrity of H-Lys(Z)-OMe HCl before its use is a non-negotiable step in a regulated or research environment. The following section details the primary analytical techniques and provides self-validating experimental frameworks.

Quality Control Workflow for Incoming Material

The following diagram outlines a logical workflow for the characterization and release of a new batch of H-Lys(Z)-OMe HCl.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Physicochemical & Spectroscopic Analysis cluster_2 Data Review & Disposition reception Receive H-Lys(Z)-OMe HCl docs Verify CoA & CAS No. (27894-50-4) reception->docs visual Visual Inspection (Color, Form) docs->visual hplc Purity & Identity (RP-HPLC) visual->hplc nmr Structure Confirmation (¹H NMR) visual->nmr ms Mass Verification (LC-MS) visual->ms optical Chiral Integrity (Optical Rotation) visual->optical review Compare Data to Specifications hplc->review nmr->review ms->review optical->review release Release for Use review->release Pass reject Reject & Quarantine review->reject Fail

Caption: Quality control workflow for H-Lys(Z)-OMe HCl.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of protected amino acids.[7] The method separates the main component from impurities based on differences in hydrophobicity. The hydrochloride salt is acidic and contains a free amine, making it suitable for analysis with standard acidic mobile phases containing an ion-pairing agent like trifluoroacetic acid (TFA), which sharpens peaks and improves resolution.[7]

Detailed Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh ~1 mg of H-Lys(Z)-OMe HCl.

    • Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient: 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detector: UV at 214 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Purity is calculated as the area percentage of the main peak relative to the total area of all peaks detected at 214 nm (for peptide bonds) and 254 nm (for the aromatic Z-group).[7]

Causality:

  • C18 Column: The non-polar stationary phase effectively retains the molecule via hydrophobic interactions with the benzyl and hexyl moieties.[7]

  • ACN/Water Gradient: Acetonitrile is a common organic modifier. Increasing its concentration decreases the polarity of the mobile phase, eluting the compound from the column.

  • 0.1% TFA: Serves a dual purpose: it acts as an ion-pairing agent with the protonated amine, reducing peak tailing, and maintains a low pH (~2) to ensure consistent protonation of the analyte and suppression of silica silanol interactions.[7]

  • Detection at 214/254 nm: 214 nm allows for sensitive detection of the amide bond in the Z-group, while 254 nm is characteristic of the aromatic ring of the Z-group, providing orthogonal detection points.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides an unambiguous confirmation of the chemical structure by mapping the proton environments in the molecule. While public spectral data is limited, the expected chemical shifts and coupling patterns can be predicted from the structure.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of H-Lys(Z)-OMe HCl in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • DMSO-d₆ is often preferred as it solubilizes the compound well and does not exchange with the amide and amine protons, allowing for their observation.

    • Filter the solution into a clean NMR tube if any particulate matter is visible.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Spectral Features (in DMSO-d₆):

    • ~8.4 ppm (broad singlet, 3H): Protons of the hydrochloride salt of the α-NH₂ group (-NH₃⁺).

    • ~7.3-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

    • ~7.2 ppm (triplet, 1H): Amide proton (ε-NH).

    • ~5.0 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

    • ~4.0 ppm (triplet, 1H): α-CH proton.

    • ~3.7 ppm (singlet, 3H): Methyl ester protons (-OCH₃).

    • ~3.0 ppm (quartet, 2H): ε-CH₂ protons (adjacent to the NH-Z group).

    • ~1.2-1.8 ppm (multiplets, 6H): β, γ, and δ-CH₂ protons of the lysine side chain.

Mass Verification by Mass Spectrometry (MS)

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The molecule is expected to ionize readily in positive ion mode to produce the molecular ion [M+H]⁺.

  • Calculated Monoisotopic Mass of Neutral Species (C₁₅H₂₂N₂O₄): 294.16

  • Expected [M+H]⁺ Ion (C₁₅H₂₃N₂O₄⁺): m/z 295.16

Key Applications in Synthesis

The primary role of H-Lys(Z)-OMe HCl is as a building block in solution-phase or solid-phase peptide synthesis. The workflow below illustrates its use in a standard amide coupling reaction mediated by a carbodiimide reagent like EDC and an additive like HOBt to form a dipeptide.

PeptideCoupling AA1 N-Protected Amino Acid (e.g., Boc-Ala-OH) Activated_AA1 Activated Ester (Boc-Ala-OBt) AA1->Activated_AA1 Lys H-Lys(Z)-OMe HCl Free_Lys Free Amine H-Lys(Z)-OMe Lys->Free_Lys Base Base (e.g., DIPEA) Base->Lys Neutralization Coupling Coupling Reagents (EDC/HOBt) Coupling->AA1 Solvent Solvent (DMF) Dipeptide Protected Dipeptide Boc-Ala-Lys(Z)-OMe Solvent->Dipeptide Peptide Bond Formation Activated_AA1->Dipeptide Peptide Bond Formation Free_Lys->Dipeptide Peptide Bond Formation

Caption: Role of H-Lys(Z)-OMe HCl in dipeptide synthesis.

Causality of Reaction Choices:

  • Base (DIPEA): A non-nucleophilic base is required to neutralize the hydrochloride salt, liberating the free α-amino group to make it nucleophilic for the coupling reaction.

  • EDC/HOBt: This combination is a classic carbodiimide coupling strategy. EDC activates the carboxylic acid of the incoming amino acid, and HOBt forms an active ester intermediate that is less prone to racemization and reacts efficiently with the amine.

Conclusion

Nε-(Benzyloxycarbonyl)-L-lysine methyl ester hydrochloride is more than a simple chemical; it is a precision tool for the construction of complex biomolecules. A thorough understanding and verification of its molecular weight and physical properties—from its melting point and optical rotation to its spectral signature and chromatographic purity—are fundamental to its successful application. By employing the robust analytical frameworks and handling procedures detailed in this guide, researchers and developers can ensure the integrity of this critical reagent, thereby fostering reproducibility and confidence in their scientific outcomes.

References

  • CP Lab Safety. (n.d.). H-Lys(Fmoc)-OMe HCl, min 98%. Retrieved February 4, 2026, from [Link]

  • Aapptec Peptides. (n.d.). H-Lys(Boc)-OMe HCl [2389-48-2]. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). H-D-Lys(Z)-OMe HCl (CID 56777289). Retrieved February 4, 2026, from [Link]

  • Aapptec Peptides. (n.d.). H-Lys(Z)-OMe HCl [27894-50-4]. Retrieved February 4, 2026, from [Link]

  • Szokan, G., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Taylor & Francis Online. Retrieved February 4, 2026, from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved February 4, 2026, from [Link]

  • Szokan, G., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Marcel Dekker, Inc. Retrieved February 4, 2026, from [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. PMC. Retrieved February 4, 2026, from [Link]

  • Genscript. (n.d.). HPLC Purity Testing Explained: What Researchers Need to Know. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). L-Lysine, N2-acetyl-, methyl ester, hydrochloride (1:1) (CID 2724393). Retrieved February 4, 2026, from [Link]

  • MDPI. (2023). UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). L-lysine monohydrochloride. NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • Aapptec Peptides. (n.d.). H-Gly-OMe HCl, CAS 5680-79-5. Retrieved February 4, 2026, from [Link]

  • Chemdad Co., Ltd. (n.d.). Z-LYS-OME HCL. Retrieved February 4, 2026, from [Link]

Sources

Technical Guide: Stability of Z-Lys-OMe in Aqueous Solution at Neutral pH

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, degradation mechanisms, and handling protocols for Z-Lys-OMe (


-Benzyloxycarbonyl-L-Lysine methyl ester) in neutral aqueous environments.

Executive Summary

Z-Lys-OMe is a synthetic amino acid derivative widely used as a chromogenic or esterolytic substrate for trypsin-like serine proteases. Its stability in aqueous solution at neutral pH (pH 7.0–7.4) is governed by the protonation state of its


-amino group and the inherent susceptibility of the methyl ester to hydrolysis.
  • Stability Status: Moderately Stable (Hours to Days at 4°C).

  • Primary Degradation Pathway: Hydrolysis of the methyl ester to the free acid (Z-Lys-OH).

  • Critical Risk: Spontaneous cyclization is negligible at pH 7.0 due to side-chain protonation, but susceptibility to trace protease contamination is extreme.

  • Operational Recommendation: Prepare stock solutions in organic solvent (DMSO/DMF) or dilute acid (HCl). Dilute into neutral buffer only immediately prior to experimental use.

Chemical Identity & Physicochemical Basis[1]

To understand the stability profile, we must first define the molecular species present at neutral pH.

PropertySpecification
Systematic Name

-Benzyloxycarbonyl-L-lysine methyl ester
Abbreviation Z-Lys-OMe
Molecular Weight 294.35 g/mol (Free base) / 330.8 g/mol (HCl salt)
Functional Groups 1.[1]

-Cbz (Z): Hydrophobic, protecting group.2. Methyl Ester (OMe): Labile, electrophilic center.3.

-Amine: Basic side chain (

).
State at pH 7.0 The

-amine is

protonated (

).
The Protonation Effect

At pH 7.0, the side chain amine exists as the ammonium cation (


). This has two stabilizing effects:
  • Prevention of Cyclization: The nucleophilicity of the

    
    -amine is abolished by protonation, preventing intramolecular attack on the methyl ester (which would form a 7-membered lactam).
    
  • Solubility: The charge ensures high aqueous solubility despite the hydrophobic Z-group.

Mechanisms of Degradation

The degradation of Z-Lys-OMe in neutral buffer occurs via two distinct pathways. Understanding these allows for precise troubleshooting of assay drift.

Pathway A: Spontaneous Hydrolysis (Chemical Background)

Even in the absence of enzymes, water molecules can attack the ester carbonyl, albeit slowly at pH 7.0. This follows pseudo-first-order kinetics where the rate constant


 is dependent on temperature and buffer catalysis (e.g., phosphate ions can act as weak general bases).


At pH 7,


 is low (

M), making the spontaneous half-life (

) typically >24 hours at 25°C.
Pathway B: Enzymatic Hydrolysis (The "Trace" Danger)

Z-Lys-OMe is an exquisitely sensitive substrate for trypsin. Nanomolar concentrations of microbial contamination or carry-over proteases can catalyze complete hydrolysis within minutes, often mistaken for "instability."

Visualization of Degradation Pathways

The following diagram illustrates the competing pathways and the dominance of the hydrolysis route.

degradation_pathway Z_Lys_OMe Z-Lys-OMe (Substrate) Intermediate Tetrahedral Intermediate Z_Lys_OMe->Intermediate + H2O (Slow at pH 7) Z_Lys_OH Z-Lys-OH (Hydrolysis Product) Z_Lys_OMe->Z_Lys_OH Trypsin Catalysis (Fast) Lactam Cyclic Lactam (Side Reaction) Z_Lys_OMe->Lactam Intramolecular Attack (Blocked at pH 7 due to NH3+) Intermediate->Z_Lys_OH - MeOH

Figure 1: Degradation pathways of Z-Lys-OMe. Note that the cyclization pathway (orange) is inhibited at neutral pH, while enzymatic hydrolysis (green) is the primary risk factor.

Experimental Assessment Protocol

To validate the stability of your specific Z-Lys-OMe batch, use this self-validating HPLC protocol. This differentiates between chemical hydrolysis and enzymatic contamination.

Method: Reverse-Phase HPLC (RP-HPLC)

Objective: Quantify the ratio of Z-Lys-OMe (Ester) to Z-Lys-OH (Acid).

  • Column: C18 Analytical Column (e.g., 5µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in Water (Maintains acidic pH to stop reaction during run).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (Detects the Z-group phenyl ring).

Workflow Diagram

experimental_workflow Stock Prepare Stock (100 mM in DMSO) Dilute Dilute to 1 mM in PBS (pH 7.4) Stock->Dilute Incubate Incubate at 25°C (Timepoints: 0, 1, 4, 24 hrs) Dilute->Incubate Quench Quench Aliquot Add 1% TFA (Lowers pH to <3) Incubate->Quench At t=x Analyze RP-HPLC Analysis (254 nm) Quench->Analyze

Figure 2: Step-by-step workflow for assessing stability kinetics.

Data Interpretation
Retention Time (Approx)SpeciesInterpretation
~12.5 min Z-Lys-OMeIntact Substrate. Hydrophobic due to methyl ester.
~9.0 min Z-Lys-OHHydrolysis Product. Elutes earlier (more polar).

Pass Criteria: < 2% increase in Z-Lys-OH peak area over 4 hours at 25°C.

Handling & Storage Recommendations

To maximize stability and ensure reproducibility in drug development assays, adhere to these "Gold Standard" practices.

Stock Preparation
  • Solvent: Dissolve Z-Lys-OMe hydrochloride in 100% DMSO or Dimethylformamide (DMF) .

  • Concentration: Prepare high concentration stocks (e.g., 100 mM) to minimize the volume of organic solvent added to the final assay.

  • Storage: Store aliquots at -20°C . Stable for >1 year.

Aqueous Working Solutions
  • Buffer Selection: Use HEPES or Tris-HCl (pH 7.4). Avoid high pH (> 8.0) where spontaneous hydrolysis accelerates.

  • Timing: "Make-Fresh" Rule. Dilute the organic stock into the aqueous buffer immediately before starting the reaction.

  • Temperature: Keep aqueous solutions on ice (4°C) until use. Hydrolysis rates drop ~2-3 fold for every 10°C decrease.

Troubleshooting "Ghost" Activity

If you observe rapid degradation in "buffer only" controls:

  • Check Water Quality: Use ultrapure (Milli-Q) water.

  • Filter Sterilize: Pass buffers through a 0.22 µm filter to remove microbial contaminants that may secrete proteases.

  • Add Azide: For incubations >24 hours, add 0.02% Sodium Azide (NaN3) to prevent bacterial growth.

References

  • Morihara, K., & Oka, T. (1973). Effect of secondary interaction on the enzymatic activity of trypsin-like enzymes from Streptomyces. Archives of Biochemistry and Biophysics, 156(2), 764-771.[2] (Establishes Z-Lys-OMe as a standard trypsin substrate).

  • Baskal, S., & Tsikas, D. (2022).[3] Free L-Lysine and Its Methyl Ester React with Glyoxal...[3] International Journal of Molecular Sciences, 23(7), 3446.[3] (Provides background on lysine methyl ester reactivity and stability in phosphate buffer). Retrieved from [Link]

Sources

Precision Kinetics: The Role of Z-Lys-OMe in Trypsin-Like Protease Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the kinetic characterization of serine proteases, substrate selection dictates the resolution of the data. N-alpha-Benzyloxycarbonyl-L-lysine methyl ester (Z-Lys-OMe) represents a critical class of esterolytic substrates used to probe the catalytic efficiency of trypsin and trypsin-like enzymes (e.g., plasmin, thrombin).

Unlike amide substrates (e.g., Z-Lys-pNA) where acylation is often rate-limiting, ester substrates like Z-Lys-OMe typically exhibit rapid acylation, shifting the rate-determining step to deacylation. This guide details the mechanistic basis, kinetic properties, and validated protocols for utilizing Z-Lys-OMe to generate high-fidelity kinetic data.

Mechanistic Foundation

Chemical Architecture & Specificity

Z-Lys-OMe is designed to probe the S1 specificity pocket of trypsin-like proteases.

  • P1 Residue (Lysine): The positively charged

    
    -amino group of lysine forms a salt bridge with Asp189  at the bottom of the trypsin specificity pocket, anchoring the substrate.
    
  • N-Terminal Protection (Z/Cbz Group): The benzyloxycarbonyl group mimics the P2 residue peptide bond, providing hydrophobic bulk that interacts with the S2 subsite, stabilizing the Michaelis complex (

    
    ).
    
  • C-Terminal Leaving Group (Methyl Ester): The ester bond is highly susceptible to nucleophilic attack by the catalytic Ser195 , resulting in rapid acylation.

The Catalytic Cycle: Ester vs. Amide

The hydrolysis of Z-Lys-OMe follows the canonical serine protease mechanism but with distinct kinetic rate constants compared to amides.

  • Acylation (

    
    ):  The enzyme attacks the ester bond, releasing methanol and forming the acyl-enzyme intermediate. For esters, this step is extremely fast.
    
  • Deacylation (

    
    ):  Water attacks the acyl-enzyme to release the product (Z-Lys) and regenerate the free enzyme. For Z-Lys-OMe, 
    
    
    
    , making deacylation the rate-limiting step (steady-state).

TrypsinMechanism E_S Michaelis Complex (E·S) TS1 Tetrahedral Intermediate 1 E_S->TS1 Nucleophilic Attack (Ser195) Acyl Acyl-Enzyme (E-Acyl) TS1->Acyl Release MeOH (Fast k2) TS2 Tetrahedral Intermediate 2 Acyl->TS2 Water Attack Product Free Enzyme + Product TS2->Product Deacylation (Rate Limiting k3)

Kinetic Profiling

When designing assays, understanding the kinetic constants is vital for determining substrate concentration ranges. Z-Lys-OMe is characterized by a high turnover number (


) but a relatively high Michaelis constant (

) compared to some fluorogenic substrates.
Table 1: Comparative Kinetics of Trypsin Substrates

Values are representative for Bovine Trypsin at pH 8.0, 25°C.

SubstrateTypeLeaving Group

(

)

(

)
Rate Limiting StepDetection Method
Z-Lys-OMe EsterMethanol~20 - 5010 - 100Deacylation (

)
pH-Stat / Indicator
BAEE EsterEthanol~15 - 305 - 20Deacylation (

)
UV (253 nm)
Z-Lys-pNA Amidep-Nitroaniline~0.5 - 2100 - 500Acylation (

)
Vis (410 nm)
Z-Lys-SBzl ThioesterBenzyl Mercaptan> 1001 - 10DeacylationEllman's Reagent

Critical Insight: Because


 is high for Z-Lys-OMe, assays require very low enzyme concentrations (nM range) to maintain initial rate conditions for measurable durations.

Experimental Protocols

Two primary methods are validated for Z-Lys-OMe: the pH-Stat Titration (Gold Standard) and the Spectrophotometric Indicator Assay .

Protocol A: pH-Stat Titration (Gold Standard)

Principle: Hydrolysis of the ester bond releases Z-Lysine (carboxylic acid) and methanol. At pH 8.0, the carboxylic acid dissociates (


), releasing a proton (

). The pH-stat maintains constant pH by titrating with dilute NaOH; the volume of base added is directly proportional to substrate hydrolysis.
Reagents
  • Assay Buffer: 1.0 mM Tris-HCl, 20 mM

    
    , pH 8.0 (Low buffer capacity is essential).
    
  • Substrate Stock: 50 mM Z-Lys-OMe in water or 50% DMSO (Store at -20°C).

  • Titrant: 0.01 M NaOH (Standardized).

  • Enzyme: Trypsin stock in 1 mM HCl (prevents autolysis).

Workflow
  • Equilibration: Add 5.0 mL of Assay Buffer and appropriate volume of Substrate Stock (final conc.

    
    ) to the reaction vessel.
    
  • Blank Rate: Maintain pH at 8.0 under

    
     flow (to exclude atmospheric 
    
    
    
    ) for 2 minutes. Record spontaneous hydrolysis (should be negligible).
  • Initiation: Add Trypsin (final conc. 10–50 nM).

  • Measurement: Record the volume of NaOH added vs. time.

  • Calculation:

    
    
    

pHStatWorkflow Start Start: Reaction Vessel (Low Buffer Capacity) AddSub Add Z-Lys-OMe + CaCl2 Start->AddSub Equil Equilibrate pH 8.0 (Monitor Spontaneous Hydrolysis) AddSub->Equil AddEnz Add Trypsin (Initiate Reaction) Equil->AddEnz Hydrolysis Ester Hydrolysis Releases H+ AddEnz->Hydrolysis pHDrop pH Drop Detected by Electrode Hydrolysis->pHDrop Titration Auto-Titrator Adds Standardized NaOH pHDrop->Titration Titration->Hydrolysis Maintain pH Data Plot: Vol NaOH vs Time Slope = Rate Titration->Data

Protocol B: Spectrophotometric Indicator Assay

Principle: For high-throughput screening where pH-stat is not feasible, a pH indicator (Phenol Red) is used. The proton release causes a color change (Red


 Yellow) measured at 558 nm.
  • Buffer: 5 mM Tris-HCl, pH 8.0, 0.01% Phenol Red.

  • Calibration: Create a standard curve by titrating HCl into the buffer to correlate

    
     with 
    
    
    
    
    
    .
  • Reaction: Mix Substrate and Buffer. Add Enzyme. Monitor decrease in

    
    .
    
  • Note: This method is sensitive to buffer capacity; exact concentrations are critical.

Applications in Drug Development

Inhibitor Screening ( Determination)

Z-Lys-OMe is ideal for screening competitive inhibitors targeting the S1 pocket. Because it is a steady-state substrate, it allows for the determination of


 using the Cheng-Prusoff correction:


  • Advantage: The high

    
     provides a strong signal-to-noise ratio, allowing the detection of weak inhibitors that might be missed with slower amide substrates.
    
Active Site Titration (Caveat)

While Z-Lys-OMe is a substrate, it is not suitable for "burst" active site titration (unlike p-nitrophenyl esters such as Z-Lys-ONp).

  • Reasoning: For a burst titrant, acylation must be significantly faster than deacylation (

    
    ) and the leaving group must be distinct. While 
    
    
    
    is fast for Z-Lys-OMe, the lack of a distinct "burst" signal (methanol release is hard to detect instantly) makes it poor for stoichiometric titration. Use MUGB (4-methylumbelliferyl p-guanidinobenzoate) for active site quantification instead.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Rate Spontaneous HydrolysispH is too high (> 8.5) or temperature > 30°C. Lower pH to 7.8 or reduce temp.
Non-Linear Rates Substrate DepletionHigh

consumes substrate rapidly. Reduce enzyme concentration to < 20 nM.
Lag Phase Hysteresis / Temp Equil.Pre-incubate substrate and buffer. Ensure enzyme stock is not autolyzed (store in HCl).
No Activity Product InhibitionMethanol accumulation (rare) or pH drift. Ensure pH-stat response speed is adequate.

References

  • Wilkinson, G. N. (1961). Statistical estimations in enzyme kinetics. Biochemical Journal, 80(2), 324–332. Link

  • Ascenzi, P., et al. (1981).[1] The mechanism of trypsin catalysis at low pH. Journal of Biological Chemistry, 256(23), 12449-12455.[1] Link

  • Fiedler, F., et al. (1987). Substrate specificity of trypsin and trypsin-like proteases. Biological Chemistry Hoppe-Seyler, 368, 1391. Link

  • Worthington Biochemical Corporation. (2025). Trypsin Assay Procedures and Kinetic Data. Worthington Enzyme Manual. Link

  • Malthouse, J. P. G., & Cleary, J. (2016). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-alpha-benzyloxycarbonyl-L-lysine-p-nitroanilide. ACS Omega, 5(10), 4938–4948. Link

Sources

Methodological & Application

Protocol for enzymatic peptide synthesis using Z-Lys-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Enzymatic Peptide Synthesis Using Z-Lys-OMe

Abstract

This application note details a robust protocol for the enzymatic synthesis of peptides utilizing


-Benzyloxycarbonyl-L-lysine methyl ester (Z-Lys-OMe)  as an acyl donor. Unlike traditional chemical synthesis, which requires hazardous coupling reagents and extensive protection schemes, this method leverages the regiospecificity of Trypsin (EC 3.4.21.4)  under kinetically controlled conditions. This approach is particularly advantageous for synthesizing lysine-containing peptide fragments (e.g., Z-Lys-Xaa-NH

) with high stereochemical purity and minimal side-chain protection requirements.

Introduction & Mechanistic Principles

Why Enzymatic Synthesis?

Chemical peptide synthesis often suffers from racemization at the activated carboxyl component. Enzymatic synthesis, specifically using serine proteases like trypsin, offers complete stereoselectivity (L-isomers only) and mild reaction conditions.

The Kinetic Control Strategy

Proteases naturally catalyze hydrolysis. To force peptide bond formation, we employ kinetically controlled synthesis . In this scheme, an activated ester substrate (Z-Lys-OMe) reacts with the enzyme to form an acyl-enzyme intermediate much faster than the free acid would. This intermediate is then intercepted by a nucleophile (amino acid amide/ester) to form the peptide bond before water can hydrolyze it.

Key Mechanistic Steps:

  • Acylation: Trypsin attacks the ester of Z-Lys-OMe, releasing methanol and forming the Z-Lys-Trypsin intermediate.

  • Deacylation (Partitioning): The intermediate is attacked by either:

    • The Nucleophile (

      
      ):  Forming the desired peptide (Aminolysis).[1]
      
    • Water (

      
      ):  Forming the hydrolyzed byproduct Z-Lys-OH (Hydrolysis).
      

The success of this protocol hinges on maximizing the Aminolysis (


)  to Hydrolysis (

)
ratio.

KineticMechanism E Free Trypsin (E) ES Michaelis Complex (E·S) E->ES + S S Substrate (Z-Lys-OMe) Acyl Acyl-Enzyme (Z-Lys-E) ES->Acyl Acylation (Fast) MeOH MeOH ES->MeOH Release Prod Peptide Product (Z-Lys-AA-NH2) Acyl->Prod Aminolysis (Synthesis) Hyd Hydrolysis Product (Z-Lys-OH) Acyl->Hyd Hydrolysis (Side Reaction) Nuc Nucleophile (H-AA-NH2) Nuc->Acyl Prod->E Regeneration Hyd->E Regeneration

Figure 1: Kinetic mechanism of Trypsin-catalyzed peptide synthesis. The competition between the nucleophile and water for the acyl-enzyme intermediate determines the yield.

Materials & Equipment

Reagents:

  • Acyl Donor: Z-Lys-OMe hydrochloride (Purity >98%).

  • Nucleophile: Amino acid derivative (e.g., H-Leu-NH

    
    , H-Gly-OEt, or H-Val-NH
    
    
    
    ). Note: Amides are preferred to prevent secondary hydrolysis.
  • Enzyme: Trypsin (Bovine Pancreas, TPCK-treated to inhibit chymotrypsin activity). Activity >10,000 BAEE units/mg.

  • Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Anhydrous); Methanol.

  • Buffer: 0.2 M Sodium Carbonate/Bicarbonate (pH 10.0) or 0.2 M Borate buffer.

  • Quenching Agent: 1 M HCl or Trifluoroacetic acid (TFA).

Equipment:

  • HPLC system with C18 Reverse Phase column.

  • Thermostatic shaker or water bath (30°C).

  • pH meter.

Protocol Optimization: The "Why" Behind the Steps

To ensure high yields, we must manipulate the reaction environment to favor aminolysis.

ParameterOptimal ConditionScientific Rationale
pH 9.5 – 10.5 The nucleophile (

-amine) must be deprotonated (

) to attack the enzyme. While Trypsin is active at pH 8, higher pH favors the uncharged nucleophile species.
Organic Solvent 30–50% (v/v) Reducing water activity (

) suppresses hydrolysis. DMF or DMSO also solubilizes the hydrophobic Z-protected donor.
Nucleophile Conc. > 0.5 M High concentration drives the equilibrium toward synthesis via Mass Action. A ratio of Nucleophile:Donor of 2:1 to 5:1 is recommended.
Temperature 25°C – 30°C Higher temperatures increase rate but also increase hydrolysis and enzyme denaturation. 30°C is the optimal trade-off.

Step-by-Step Experimental Protocol

Step 1: Preparation of Stock Solutions
  • Buffer: Prepare 0.2 M Sodium Carbonate buffer, adjusted to pH 10.0 using NaOH.

  • Nucleophile Solution: Dissolve the nucleophile (e.g., H-Leu-NH

    
    ·HCl) in the buffer to a concentration of 1.0 M . Readjust pH to 10.0 if necessary (the HCl salt will acidify the solution).
    
  • Donor Solution: Dissolve Z-Lys-OMe·HCl in DMF to a concentration of 0.2 M .

Step 2: Reaction Setup

Target Volume: 1 mL (Scale as needed)

  • In a glass vial, combine:

    • 400 µL Nucleophile Solution (Final Conc: 0.4 M).

    • 100 µL Buffer (pH 10.0).

    • 500 µL Donor Solution (Z-Lys-OMe in DMF) (Final Conc: 0.1 M).

    • Note: This results in a 50% DMF mixture.

  • Equilibrate to 30°C .

  • Initiate Reaction: Add 1.0 mg of Trypsin powder (or 100 µL of a 10 mg/mL stock in 1 mM HCl).

  • Vortex gently to mix.

Step 3: Monitoring & Incubation
  • Incubate at 30°C with gentle shaking (150 rpm).

  • Sampling: At t = 0, 30, 60, and 120 minutes, remove 20 µL aliquots.

  • Quenching: Dilute the aliquot into 180 µL of 1% TFA in Acetonitrile/Water (50:50) . This stops the enzyme immediately.

  • Analysis: Inject onto HPLC (C18 column, Gradient 5-90% ACN with 0.1% TFA). Monitor at 254 nm (Z-group absorption).

Step 4: Workup and Purification
  • Once the donor (Z-Lys-OMe) is consumed (>95% conversion), stop the main reaction by adding 1 M HCl to lower pH to ~3.0.

  • Extraction:

    • Evaporate organic solvent (DMF) under reduced pressure if possible, or dilute with water.

    • Extract the product (Z-Lys-AA-NH

      
      ) into Ethyl Acetate (EtOAc).
      
    • Wash EtOAc layer with 5% NaHCO

      
       (removes unreacted acid byproduct Z-Lys-OH) and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      and evaporate.
  • Final Purification: Recrystallization or Prep-HPLC if high purity is required.

Workflow Start Start: Reagent Prep Mix Mix: Nucleophile (aq) + Donor (DMF) Ratio 4:1, pH 10 Start->Mix Enz Add Trypsin (Initiate Reaction) Mix->Enz Inc Incubate 30°C (Kinetic Control) Enz->Inc Check HPLC Monitoring (Is Donor Consumed?) Inc->Check Check->Inc No (<95%) Quench Quench (pH < 3) Check->Quench Yes (>95%) Extract Extraction (EtOAc) Wash with NaHCO3 Quench->Extract Final Final Product Z-Lys-AA-NH2 Extract->Final

Figure 2: Operational workflow for the enzymatic coupling process.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Low Yield (<40%) High Hydrolysis RateIncrease % organic solvent (up to 60%). Increase Nucleophile:Donor ratio.
No Reaction Enzyme InactivationCheck pH (Trypsin is unstable > pH 11). Ensure DMF is peroxide-free.
Precipitation Solubility LimitZ-Lys-OMe is hydrophobic. Use DMSO instead of DMF. Add Triton X-100 (0.1%).
Multiple Peaks Secondary HydrolysisStop reaction earlier. The product (peptide) can also be a substrate for trypsin if left too long.

Self-Validation Check:

  • Control: Run a reaction without Nucleophile. You should see rapid conversion of Z-Lys-OMe to Z-Lys-OH (Hydrolysis).

  • Mass Balance: The sum of [Ester] + [Peptide] + [Acid] should equal the initial [Ester] concentration (molar basis).

References

  • Sakina, K., et al. (1988). "Trypsin-catalyzed peptide synthesis and various p-guanidinophenyl esters as acyl donors." Chemical & Pharmaceutical Bulletin. Link

  • Ohmori, M., et al. (2000). "Enzymatic synthesis of peptides containing Lysine."[2] Journal of Bioscience and Bioengineering.

  • Bordusa, F. (2002). "Proteases in organic synthesis." Chemical Reviews. Link

  • Homandberg, G. A., & Laskowski, M. (1979). "Enzymatic resynthesis of the hydrolyzed peptide bond in ribonuclease A." Biochemistry. Link

  • Kumar, D., & Bhalla, T. C. (2005). "Microbial proteases in peptide synthesis: approaches and applications." Applied Microbiology and Biotechnology. Link

Sources

Application Note: Divergent Synthesis of Lysine-Based Dendrimers via Solution-Phase Z-Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the divergent synthesis of lysine-based dendrimers starting from


-Benzyloxycarbonyl-L-lysine methyl ester (Z-Lys-OMe) . While modern solid-phase peptide synthesis (SPPS) often utilizes Fmoc or Boc chemistry, solution-phase synthesis using the Z (Cbz)  protecting group remains a gold standard for large-scale production due to the mild, neutral deprotection conditions (catalytic hydrogenation) that avoid the repetitive acidolysis associated with Boc/TFA systems.

This guide addresses the specific challenge of converting the commercially available precursor Z-Lys-OMe into a reactive branching unit and subsequently deploying it to construct high-generation dendrimers.

Key Advantages of this Protocol
  • Neutral Deprotection: Hydrogenolysis (

    
    , Pd/C) prevents acid-catalyzed degradation of sensitive cores or payloads.
    
  • Scalability: Solution-phase chemistry is readily scalable compared to resin-bound constraints.

  • Cost-Efficiency: Z-Lys-OMe is a cost-effective starting material compared to pre-functionalized dendritic wedges.

Strategic Overview: The Divergent Growth Cycle

The synthesis relies on a Divergent Strategy , growing from a central core outward.[1] The process is cyclical, involving two repeating steps: Activation/Coupling and Deprotection .

Because the starting material is an ester (Z-Lys-OMe), it must first be converted into a bifunctional branching unit.

The Chemical Pathway[2][3]
  • Monomer Preparation: Conversion of Z-Lys-OMe to

    
    -Di-Z-L-Lysine (
    
    
    
    Branching Unit).
  • Core Initiation: Coupling the branching unit to a diamine core (e.g., 1,4-diaminobutane).

  • Generation Growth: Iterative deprotection (removal of Z groups) and coupling of the next layer of branching units.

Workflow Visualization

DendrimerSynthesis Start Starting Material: Z-Lys-OMe MonomerPrep Monomer Preparation (Z-Protection + Saponification) Start->MonomerPrep 1. Z-Cl / Base 2. LiOH BranchUnit Branching Unit: Di-Z-Lys-OH MonomerPrep->BranchUnit Coupling Coupling Step (Amide Bond Formation) BranchUnit->Coupling Excess Monomer Core Core Initiator (e.g., Diamine) Core->Coupling G1_Protected Generation 1 (Z-Protected) Coupling->G1_Protected G2_Protected Generation 2 (Z-Protected) Coupling->G2_Protected Deprotection Deprotection Step (H2 / Pd-C) G1_Protected->Deprotection G1_Free Generation 1 (Free Amines) Deprotection->G1_Free G1_Free->Coupling + Di-Z-Lys-OH

Figure 1: Logical flow of the divergent synthesis starting from Z-Lys-OMe precursor.

Materials and Reagents

ComponentSpecificationRole
Precursor Z-Lys-OMe

HCl
Starting material for branching unit.
Protecting Agent Benzyl chloroformate (Z-Cl)Protection of

-amine.
Core 1,4-Diaminobutane (DAB)Central scaffold for symmetric growth.
Coupling Reagents DCC / HOBt or HATUAmide bond formation.
Base DIPEA (Diisopropylethylamine)Proton scavenger.
Deprotection

(gas), Pd/C (10%)
Catalytic hydrogenolysis of Z-groups.[2]
Solvents DMF (Anhydrous), MeOHReaction media.

Experimental Protocols

Phase 1: Preparation of the Branching Unit (Di-Z-Lys-OH)

Rationale: Z-Lys-OMe has a free


-amine (typically) and a methyl ester. To act as a branching unit, it must be fully amine-protected and have a free carboxylic acid.

Step 1.1:


-Amine Protection 
  • Dissolve Z-Lys-OMe

    
     HCl  (10 mmol) in DCM (
    
    
    
    mL) at
    
    
    C.
  • Add DIPEA (22 mmol) followed by dropwise addition of Benzyl chloroformate (Z-Cl) (11 mmol).

  • Stir at room temperature (RT) for 4 hours. Monitor by TLC (disappearance of ninhydrin-positive spot).

  • Wash with

    
    
    
    
    
    , saturated
    
    
    , and brine. Dry over
    
    
    and concentrate.
  • Product:

    
    -Di-Z-Lys-OMe.
    

Step 1.2: Saponification (Ester Hydrolysis)

  • Dissolve the Di-Z-Lys-OMe in MeOH/THF (1:1, 20 mL).

  • Add LiOH (

    
     aqueous, 15 mmol) at 
    
    
    
    C. Stir for 2 hours.
  • Acidify to pH 2-3 with

    
     HCl. Extract with EtOAc.
    
  • Critical QC: Verify structure via

    
    H-NMR (Look for disappearance of methyl singlet at 
    
    
    
    3.7 ppm).
  • Result: Di-Z-Lys-OH (The "Hypermonomer").

Phase 2: Synthesis of Generation 1 (G1)

Rationale: Coupling the hypermonomer to the core. A 4-fold molar excess of monomer is used to drive the reaction to completion and prevent defect formation.

  • Activation: Dissolve Di-Z-Lys-OH (4.4 eq relative to core) in anhydrous DMF. Add HATU (4.4 eq) and DIPEA (8.8 eq). Stir for 10 min to form the activated ester.

  • Coupling: Add 1,4-Diaminobutane (1.0 eq, the Core) to the solution.

  • Reaction: Stir under

    
     for 24 hours at RT.
    
  • Work-up: Precipitate the polymer by pouring the DMF solution into cold diethyl ether. Centrifuge and wash the pellet

    
     with ether to remove excess monomer.[3]
    
  • Product: G1-Z Dendrimer (Surface groups: 4 Z-protected amines).

Phase 3: Deprotection and Iterative Growth

Rationale: Removal of the Z-groups exposes the amines for the next generation. This step must be quantitative.

Step 3.1: Catalytic Hydrogenolysis

  • Dissolve G1-Z Dendrimer in MeOH (or MeOH/DMF if solubility is low).

  • Add 10% Pd/C (10 wt% of the peptide mass).

  • Hydrogenation: Bubble

    
     gas through the solution or use a balloon. Stir vigorously for 12–18 hours.
    
    • Note: Add a drop of acetic acid to protonate the amines as they form, preventing catalyst poisoning.

  • Filtration: Filter through Celite to remove Pd/C. Concentrate in vacuo.

  • Product: G1-NH

    
     Dendrimer  (Surface groups: 4 free amines).
    

Step 3.2: Generation 2 (G2) Coupling

  • Repeat the coupling protocol (Phase 2), but adjust stoichiometry:

    • Target amines: 4.

    • Di-Z-Lys-OH required:

      
       equivalents minimum.
      
  • Purify via precipitation or dialysis (MWCO 1000 Da).

Quality Control & Troubleshooting

Analytical Methods
  • NMR Spectroscopy: Essential for tracking degree of branching. Compare integration of

    
    -CH (backbone) vs. aromatic Z-group protons.
    
  • Ninhydrin Test:

    • Positive (Blue): Indicates free amines (successful deprotection).

    • Negative (Colorless): Indicates complete coupling.

  • MALDI-TOF MS: The definitive method for confirming molecular weight and identifying "deletion sequences" (missing arms).

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance at higher generations.Use stronger coupling agents (HATU/HOAt) and increase reaction time (up to 48h). Double coupling may be required.
Low Solubility Hydrophobic Z-groups causing aggregation.Switch solvent to NMP or DMSO. Add LiCl (5%) to break hydrogen bonds.
Incomplete Deprotection Catalyst poisoning.Ensure reagents are sulfur-free. Increase catalyst loading or pressure (50 psi).
Gelation Cross-linking.Ensure strictly anhydrous conditions during activation to prevent anhydride formation.

References

  • Denkewalter, R. G., et al. (1981). Macromolecular highly branched homogeneous compound based on lysine units. U.S. Patent 4,289,872. Link

  • Tomalia, D. A., et al. (1985). A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal. Link

  • Tam, J. P. (1988). Synthetic peptide vaccine design: synthesis and properties of a high-density multiple antigenic peptide system. PNAS. Link

  • Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups: Deprotection Protocols.[6]Link

Sources

Precision Deprotection of Z-Lys-OMe: Strategies for Intact Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The deprotection of


-Benzyloxycarbonyl-L-lysine methyl ester (Z-Lys-OMe ) presents a specific chemoselective challenge in peptide synthesis: removing the carbamate (Z/Cbz) protecting group while strictly preserving the base-labile methyl ester (OMe) and preventing intramolecular cyclization of the resulting free lysine.

While catalytic hydrogenation (


/Pd-C) is the industry standard, "neutral" hydrogenation conditions can lead to polymerization or diketopiperazine-like side reactions due to the nucleophilicity of the liberated amine. This guide establishes Mildly Acidic Catalytic Hydrogenation  as the superior protocol, ensuring the product is trapped immediately as the stable hydrochloride salt (

-Lys-OMe

xHCl). We also detail Transfer Hydrogenation as a rapid, safety-first alternative and Acidolysis (HBr) for non-reductive workflows.

Strategic Analysis & Chemoselectivity

The Substrate Challenge
  • Target: Removal of Benzyloxycarbonyl (Z) group.

  • Constraint 1 (Ester Stability): The methyl ester (-OMe) is highly susceptible to hydrolysis under basic conditions (saponification). Strong bases (LiOH, NaOH) must be avoided.

  • Constraint 2 (Lysine Reactivity): Upon deprotection, the resulting free

    
    -amine (and potentially 
    
    
    
    -amine) is nucleophilic.[1] In the presence of the methyl ester, there is a risk of intermolecular aminolysis (polymerization) or intramolecular lactamization (if chain length allows, though less common for
    
    
    -deprotection of Lys monomer).
  • Solution: The amine must be protonated immediately upon generation.

Reaction Pathway & Logic

The following diagram illustrates the chemoselective pathways and the critical "Salt Trap" strategy.

DeprotectionStrategy Substrate Z-Lys-OMe (Protected) Intermediate Free Amine (H-Lys-OMe) Substrate->Intermediate Neutral Hydrogenation (Risk High) Target H-Lys-OMe . 2HCl (Stable Salt) Substrate->Target Acidic Hydrogenation (HCl/MeOH) SideProduct Side Reactions (Polymerization/Lactam) Intermediate->SideProduct Nucleophilic Attack on Ester Intermediate->Target Immediate Protonation

Figure 1: The "Salt Trap" Strategy. Direct acidic hydrogenation bypasses the reactive free amine intermediate.

Method A: Mildly Acidic Catalytic Hydrogenation (Recommended)

Best For: High purity requirements, scale-up, and preventing side reactions.

Mechanism

Palladium adsorbs hydrogen, cleaving the benzylic C-O bond. The resulting carbamic acid spontaneously decarboxylates. By including HCl in the solvent, the amine is protonated in situ, rendering it non-nucleophilic and stable.

Protocol

Reagents:

  • Substrate: Z-Lys-OMe (10 mmol)

  • Solvent: Methanol (anhydrous preferred)

  • Catalyst: 10% Pd/C (wet support, 50% water usually safer)

  • Additive: 1 M HCl in MeOH or aqueous HCl (2.2 equivalents)

  • Gas: Hydrogen (

    
    ) balloon or low-pressure shaker (1-2 atm)
    

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve Z-Lys-OMe (1.0 eq) in Methanol (10 mL/g substrate).

  • Acidification: Add 2.2 equivalents of HCl.

    • Note: Lysine has two amines. To ensure the fully protonated stable salt (

      
      -Lys-OMe 
      
      
      
      2HCl) is formed, use slightly >2 equivalents.
  • Inerting: Flush the flask with Nitrogen (

    
    ) or Argon to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% relative to substrate).

    • Safety: Pd/C can ignite methanol vapors. Add under inert gas flow or use a water slurry.

  • Hydrogenation: Purge with

    
     gas (vacuum/fill cycle x3). Stir vigorously under 
    
    
    
    atmosphere (balloon is sufficient) at Room Temperature (20-25°C).
  • Monitoring: Monitor by TLC (System:

    
    /MeOH/AcOH 85:10:5) or HPLC.[1][2][3] Reaction typically completes in 2-4 hours.
    
  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C.

    • Wash the pad with MeOH.

    • Concentrate the filtrate in vacuo at <40°C.

  • Isolation: The product

    
    -Lys-OMe 
    
    
    
    2HCl is usually a hygroscopic solid or oil. Triturate with Diethyl Ether (
    
    
    ) to induce crystallization if necessary.

Method B: Catalytic Transfer Hydrogenation (CTH)

Best For: Labs without


 cylinders, rapid screening, or safety-restricted zones.
Mechanism

Ammonium formate decomposes into


, 

, and

in the presence of Pd. This generates hydrogen in situ on the catalyst surface.
Protocol

Reagents:

  • Substrate: Z-Lys-OMe

  • Hydrogen Donor: Ammonium Formate (3-5 equivalents)

  • Catalyst: 10% Pd/C[1][4][5]

  • Solvent: Methanol (reflux)

Step-by-Step:

  • Dissolve Z-Lys-OMe in Methanol (10-20 mL/g).

  • Add 10% Pd/C (10-20 wt%).

  • Add Ammonium Formate (solid, 3-5 eq).

  • Reaction: Heat to reflux (approx. 65°C) or stir at mild heat (40°C).

    • Observation: Evolution of gas (

      
      ) will occur.
      
  • Completion: Reaction is often very fast (15-60 mins).

  • Workup:

    • Cool to RT. Filter through Celite.

    • Crucial Step: The filtrate contains residual ammonium formate. Concentrate to a residue.[6][7]

    • Dissolve residue in a minimum amount of water and lyophilize (ammonium formate sublimes) OR dissolve in organic solvent and precipitate the amine salt if HCl was added during workup.

    • Refinement: To ensure the chloride salt, treat the crude residue with methanolic HCl and evaporate.

Method C: Acidolysis (HBr/AcOH)

Best For: Substrates containing reducible groups (e.g., alkenes, sulfur) that would be damaged by hydrogenation.

Mechanism

Strong acid (HBr) protonates the carbamate oxygen, leading to an


-like cleavage of the benzyl cation, which is trapped by bromide.
Protocol

Reagents:

  • Reagent: 33% HBr in Acetic Acid (Commercial reagent).

  • Scavenger (Optional but recommended): Thioanisole (if sensitive side chains present).

Step-by-Step:

  • Place Z-Lys-OMe in a flask.

  • Add 33% HBr/AcOH (approx. 5-10 mL per gram of peptide).

  • Stir at Room Temperature for 30-60 minutes.

    • Warning: Prolonged exposure (>2 hours) may degrade the methyl ester.

  • Precipitation: Pour the reaction mixture slowly into a large excess of cold Diethyl Ether (

    
    ).
    
  • Isolation: The product

    
    -Lys-OMe 
    
    
    
    2HBr will precipitate.
  • Purification: Filter or centrifuge the solid. Wash extensively with ether to remove acetic acid and benzyl bromide byproducts.

Comparative Analysis

FeatureMethod A: Acidic HydrogenationMethod B: Transfer HydrogenationMethod C: HBr / AcOH
Yield High (>95%)High (90-95%)Moderate-High (85-90%)
Selectivity Excellent (with HCl)GoodModerate (Ester risk)
Speed 2-4 Hours15-60 Minutes30-60 Minutes
Safety Flammability Risk (

)
Safer (No gas cylinder)Corrosive / Fuming
Product Form Clean HCl SaltFormate/HCl SaltHBr Salt
Green Score HighHighLow (Acid waste)

Troubleshooting & Quality Control

Common Issues
  • Incomplete Reaction (Method A):

    • Cause: Catalyst poisoning (sulfur traces) or insufficient

      
       pressure.
      
    • Fix: Add fresh catalyst; ensure rigorous degassing; slightly increase pressure.

  • Loss of Methyl Ester:

    • Cause: Presence of water/base or prolonged acid exposure.

    • Fix: Use anhydrous MeOH; limit reaction time in Method C.

  • Diketopiperazine (DKP) Formation:

    • Context: More common in dipeptides (e.g., Z-Lys-Pro-OMe), but possible if Lys cyclizes.

    • Fix: strictly adhere to the Acidic Hydrogenation protocol to keep the amine protonated.

Analytical Check (HPLC)
  • Column: C18 Reverse Phase.

  • Gradient: 5% to 50% ACN in Water (0.1% TFA).

  • Detection: 210 nm (Amine/Ester), 254 nm (Disappearance of Z group).

  • Target: Disappearance of the Z-group peak (aromatic) and shift in retention time for the polar H-Lys-OMe.

References

  • Mildly Acidic Hydrogenation Strategy

    • Al-Horani, R. A., et al. (2024).[1][8] "Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides."[1][8] ACS Omega, 9, 3997–4003.[1] (Demonstrates the utility of acidic hydrogenolysis to prevent side reactions of liberated amines).

    • [1]

  • Transfer Hydrogenation Protocols

    • Paryzek, Z., et al. (2003).[4] "Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions."[4] Synthesis, 2023-2026.[4]

  • Classic HBr/AcOH Deprotection

    • Greene, T. W., & Wuts, P. G. M.[9] Protective Groups in Organic Synthesis. Wiley-Interscience.[9] (Standard reference for stability of Methyl Esters vs Z groups).

  • Methyl Ester Stability

    • Jaita, S., et al. (2015).[9] "Methyl Esters - Stability and Preparation."[9] Synlett, 26, 2006-2008.[9]

Sources

Troubleshooting & Optimization

Technical Support Center: Z-Lys-OMe Solubility & Stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges of N-alpha-Benzyloxycarbonyl-L-lysine methyl ester (Z-Lys-OMe) , a critical intermediate in enzymatic peptide synthesis and chemical coupling.

Product Profile & Chemical Behavior

Z-Lys-OMe (CAS: 26348-68-5 for HCl salt) is an amphiphilic building block. Its solubility is governed by a "tug-of-war" between the hydrophobic Benzyloxycarbonyl (Z) protecting group and the hydrophilic, basic


-amino  side chain.
PropertySpecification
Full Name N-

-Cbz-L-Lysine methyl ester hydrochloride
Molecular Weight 330.81 g/mol (HCl salt)

-Amine pKa
~10.5
Solubility (Water) ~10 mg/mL (pH < 9)
Solubility (DMSO) > 200 mg/mL
Critical Issue pH-Dependent Precipitation: At pH > 10, the

-amine deprotonates, neutralizing the molecule and causing rapid precipitation in aqueous media.
Part 1: Diagnostic Troubleshooting Flowchart

Use this logic tree to identify the root cause of precipitation or low reactivity in your system.

ZLysOMe_Troubleshooting Start Issue: Z-Lys-OMe Precipitation When When does it precipitate? Start->When Dissolution Upon dissolving in buffer When->Dissolution Reaction During Reaction (After enzyme addition) When->Reaction CheckpH Check Buffer pH Dissolution->CheckpH ProductCheck Is precipitate the Product? Reaction->ProductCheck HighPH pH > 10.0 CheckpH->HighPH LowPH pH < 9.0 CheckpH->LowPH CheckConc Check Concentration SaltingOut Cause: Ionic Strength/Salting Out or Concentration >10mg/mL CheckConc->SaltingOut Deprotonation Cause: $epsilon$-Amine Deprotonation (Neutral Species Insoluble) HighPH->Deprotonation LowPH->CheckConc Action1 Action: Lower pH to 8.0-9.0 or Add 10-30% DMSO Deprotonation->Action1 Action2 Action: Use Cosolvent System (See Protocol A) SaltingOut->Action2 Oligomer Likely Z-Lys-Lys-OMe Oligomer (Desired Outcome) ProductCheck->Oligomer Substrate Substrate Precipitation (Reaction Stalled) ProductCheck->Substrate Substrate->Action2

Figure 1: Decision tree for diagnosing solubility issues with Z-Lys-OMe in aqueous and semi-aqueous media.

Part 2: Troubleshooting Guide (Q&A)
Scenario 1: Enzymatic Synthesis (Trypsin/Papain)

Q: The reaction mixture turned cloudy immediately after adding the enzyme. Did my enzyme denature? A: Not necessarily. In kinetically controlled peptide synthesis (e.g., using Trypsin), the goal is often to form a peptide bond faster than the ester hydrolyzes.

  • Diagnosis: If the precipitate is the product (e.g., Z-Lys-Lys-OMe), this is beneficial as it shifts the equilibrium toward synthesis.

  • Verification: Centrifuge a small aliquot. If the supernatant shows a decrease in Z-Lys-OMe peak area (HPLC) and the pellet is a new peak, it is your product.

  • Correction: If it is unreacted substrate, your concentration exceeds the solubility limit. Add DMSO (up to 30% v/v) or Methanol (up to 40% v/v) . Trypsin retains significant activity in these cosolvents [1].

Q: I am working at pH 10.5 to suppress ionization of my nucleophile, but Z-Lys-OMe won't dissolve. A: At pH 10.5, the


-amino group of Lysine (pKa ~10.5) is ~50% deprotonated [2].[1] The uncharged free base form of Z-Lys-OMe is highly hydrophobic due to the Z-group and will precipitate.
  • Solution: Lower the pH to 9.0 - 9.5 . This maintains enough nucleophile character for the amine component while keeping Z-Lys-OMe protonated (charged) and soluble. Alternatively, use a biphasic system (e.g., Ethyl Acetate/Water) where the substrate resides in the organic phase and reacts at the interface.

Scenario 2: Stock Solution & Storage

Q: My stock solution in water precipitated after freezing. A: Z-Lys-OMe HCl is prone to "salting out" at low temperatures. Furthermore, the methyl ester is susceptible to hydrolysis in water over time, generating Z-Lys-OH (acid), which has different solubility properties.

  • Protocol: Always prepare stock solutions in 100% DMSO or DMF . These are stable at -20°C for months.[2] Dilute into the aqueous buffer immediately before use [3].

Part 3: Optimized Protocols
Protocol A: High-Concentration Cosolvent System

Use this for enzymatic coupling when substrate concentration > 20 mM is required.

Materials:

  • Z-Lys-OMe HCl

  • DMSO (Anhydrous)

  • 0.1 M Borate or Phosphate Buffer (pH 8.5)

Step-by-Step:

  • Calculate: Determine the mass for a 50 mM final concentration.

  • Solubilize: Dissolve Z-Lys-OMe HCl in 100% DMSO to a concentration of 500 mM (165 mg/mL). Note: The solution may warm slightly; this is normal.

  • Buffer Prep: Pre-warm the aqueous buffer to 25°C.

  • Dropwise Addition: While stirring the buffer rapidly, add the DMSO stock dropwise.

    • Target: Final DMSO concentration should be 10-30% (v/v) .

    • Observation: The solution should remain clear. If turbidity appears, verify pH has not drifted > 10.

Protocol B: pH-Stat Solubilization

Use this if organic solvents must be avoided.

  • Suspend Z-Lys-OMe HCl in water (it may not fully dissolve if >10 mg/mL).

  • Monitor pH continuously.

  • Titrate with 0.1 M NaOH carefully to maintain pH 8.0 - 8.5 .

  • Warning: Do not overshoot to pH > 10, or the free base will crash out.

Part 4: Quantitative Solubility Data
Solvent SystemSolubility Limit (approx.)StabilityNotes
Water (pH 7.0) ~10 mg/mLLow (< 24h)Ester hydrolysis occurs spontaneously.
PBS (pH 7.4) ~10 mg/mLLowPhosphate can catalyze hydrolysis.
DMSO > 200 mg/mLHighRecommended for stock solutions.
Ethanol ~30 mg/mLModerateGood cosolvent for Trypsin.
DMF ~30 mg/mLHighAlternative to DMSO.
Water (pH 11) < 1 mg/mLN/ARapid precipitation of free base.
References
  • Aso, K., & Kodaka, H. (1992). Trypsin-catalyzed Oligomerization of L-Lysine Esters. Bioscience, Biotechnology, and Biochemistry, 56(5), 755-758. Link

  • University of Calgary. (n.d.). Amino Acid pKa and pI values. Link

  • MedChemExpress. (2024). H-Lys(Z)-OMe HCl Product Information & Solubility. Link

  • Cayman Chemical. (2024). Z-Lys-OMe (hydrochloride) Product Information. Link

Sources

Validation & Comparative

Advanced Characterization Guide: 1H NMR Analysis of Z-Lys-OMe HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the 1H NMR spectrum for Z-Lys-OMe hydrochloride (


-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride). It focuses on distinguishing this specific building block from its common regioisomers and derivatives used in peptide synthesis.

Executive Summary & Structural Context

Z-Lys-OMe hydrochloride (CAS: 26348-68-5) is a critical intermediate in peptide synthesis, allowing for the selective elongation of the lysine side chain (


-amine) while the 

-amine and carboxyl groups remain protected.

The primary analytical challenge is distinguishing it from its regioisomer, H-Lys(Z)-OMe HCl (CAS: 27894-50-4), where the protecting groups are reversed. Misidentification leads to failed peptide couplings and incorrect sequence assembly. This guide outlines the specific NMR signatures required to validate the correct isomer.

The Target Molecule[1][2][3]
  • Name:

    
    -Benzyloxycarbonyl-L-lysine methyl ester hydrochloride
    
  • Formula:

    
    
    
  • Key Features:

    • 
      -Position:  Protected by Carbobenzyloxy (Z/Cbz) group.
      
    • 
      -Position:  Free amine (present as ammonium chloride salt).
      
    • C-Terminus: Methyl ester.[1][2][3]

Experimental Protocol

To observe the critical exchangeable protons (NH) that distinguish the regioisomers, DMSO-d6 is the mandatory solvent. Chloroform-d (


) often obscures ammonium signals or leads to broad, undefined peaks for salt forms.
Sample Preparation[1][3][5][7][8][9]
  • Solvent: DMSO-d6 (99.9% D) with 0.03% TMS (optional).

  • Concentration: 10–15 mg of Z-Lys-OMe HCl in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Acquisition: Standard 1H pulse sequence (zg30), 16–32 scans, D1 relaxation delay

    
     1.0 sec to ensure integration accuracy of aromatic vs. aliphatic protons.
    

Spectral Analysis: Z-Lys-OMe HCl (Target)

The spectrum in DMSO-d6 is characterized by three distinct regions: the aromatic Z-group, the amide/ammonium protons, and the aliphatic lysine side chain.

Table 1: Chemical Shift Assignments (DMSO-d6)
Position

(ppm)
MultiplicityIntegralAssignment Logic
Ammonium (

-NH)
7.6 – 7.9 Broad s/t 3H Critical Diagnostic. The free

-amine exists as

. It appears broad due to exchange and quadrupole relaxation.
Aromatic (Z) 7.30 – 7.40Multiplet5HPhenyl ring protons of the Z-group.
Carbamate (

-NH)
7.5 – 7.6 Doublet 1H The

-NH is derivatized as a carbamate (

). It couples to the

-CH.
Benzylic (Z) 5.04Singlet2HCharacteristic sharp singlet of the

group.

-CH
4.0 – 4.2Multiplet1HDeshielded by both the carbamate nitrogen and the ester carbonyl.
Methyl Ester 3.63Singlet3HDistinct singlet for

.

-CH2
2.7 – 2.8Multiplet2HAdjacent to the ammonium group. Slightly shielded compared to carbamate-protected

-CH2.

-CH2
1.3 – 1.8Multiplets6HLysine methylene backbone.

Comparative Analysis: Distinguishing Regioisomers

The most common error is confusing Z-Lys-OMe (Target) with H-Lys(Z)-OMe (Regioisomer). The distinction lies in the Nitrogen protons .

Table 2: Critical Distinction Markers
FeatureZ-Lys-OMe HCl (Target)H-Lys(Z)-OMe HCl (Regioisomer)
Structure

-Z protected,

-Free

-Free,

-Z protected

-NH Signal
Doublet (~7.5 ppm) (Carbamate)Broad Singlet (~8.2 - 8.5 ppm) (

-Ammonium

)

-NH Signal
Broad Singlet (~7.7 ppm) (

-Ammonium

)
Triplet (~7.2 ppm) (Carbamate

)

-CH2 Shift
~2.75 ppm (Next to

)
~2.95 ppm (Next to

)
Mechanistic Insight
  • Target Molecule: The

    
    -proton is attached to a carbamate nitrogen. The anisotropy of the Z-group carbonyl and the rigidity of the amide bond result in a defined doublet  coupling (
    
    
    
    ).
  • Regioisomer: The

    
    -proton is attached to a free ammonium group. In DMSO, these protons exchange rapidly and experience significant deshielding, appearing as a broad signal further downfield (>8.0 ppm).
    

Identity Verification Workflow

Use the following logic flow to validate your material.

NMR_Workflow Start Start: Acquire 1H NMR in DMSO-d6 Check_Alpha Check 8.0 - 8.5 ppm Region (Alpha-Ammonium) Start->Check_Alpha Alpha_Present Broad Singlet Present (~8.3 ppm) Check_Alpha->Alpha_Present Yes Alpha_Absent Signal Absent / Only Amide Doublet Check_Alpha->Alpha_Absent No Result_Wrong IDENTIFIED: H-Lys(Z)-OMe HCl (Regioisomer - WRONG) Alpha_Present->Result_Wrong Check_Epsilon Check 7.0 - 7.3 ppm Region (Epsilon-Carbamate) Alpha_Absent->Check_Epsilon Epsilon_Present Triplet Present (~7.2 ppm) Check_Epsilon->Epsilon_Present Yes Epsilon_Absent Signal Absent / Broad NH3+ at ~7.7 ppm Check_Epsilon->Epsilon_Absent No Epsilon_Present->Result_Wrong Result_Correct IDENTIFIED: Z-Lys-OMe HCl (Target Molecule - CORRECT) Epsilon_Absent->Result_Correct

Figure 1: Decision tree for distinguishing Z-Lys-OMe HCl from its regioisomer H-Lys(Z)-OMe HCl.

Common Impurities & Troubleshooting

When analyzing Z-Lys-OMe HCl, look for these specific degradation products or synthesis byproducts.

ImpurityNMR Signature (DMSO-d6)Source
Benzyl Alcohol Singlet at 4.5 ppm (

) and 5.1 ppm (

)
Hydrolysis of Z-group or residual reagent.
Free Lysine Loss of OMe singlet (3.6 ppm); Loss of Z aromatics.Complete hydrolysis (Acid/Base).
Di-Z-Lys-OMe Integration of aromatics increases to 10H; Two benzylic singlets.Over-protection during synthesis.
Residual Methanol Singlet at 3.16 ppm; Broad OH at 4.1 ppm.Recrystallization solvent.
Technical Note on Salt Stoichiometry

The integration of the ammonium protons (


-NH3+) should be close to 3H . If the integral is significantly lower (e.g., 2H) or the peak is overly sharp, the salt may have partially dissociated or the sample may be wet (proton exchange with HDO). Ensure the DMSO is dry.

References

  • Gaudriault, G., & Vincent, J. P. (1992). Selective labeling of alpha- or epsilon-amino groups in peptides. Peptides, 13(6), 1187–1192. (Mechanistic basis for pH-dependent regioselectivity). Available at: [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. (Reference for general peptide/carbamate shifts). Available at: [Link]

Sources

Comparing kinetic parameters Km and kcat of Z-Lys-OMe vs BAEE

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the kinetic parameters of Z-Lys-OMe and BAEE for trypsin activity profiling.

Executive Summary

In the kinetic characterization of serine proteases like Trypsin (EC 3.4.21.4), substrate selection dictates the sensitivity and specificity of the assay.

  • BAEE (N-α-Benzoyl-L-arginine ethyl ester) is the Gold Standard for defining trypsin activity units. It offers high catalytic efficiency (

    
    ) due to Trypsin's preference for Arginine and allows for convenient continuous UV monitoring.
    
  • Z-Lys-OMe (N-α-Cbz-L-lysine methyl ester) is a specialized substrate used to probe the enzyme's secondary specificity for Lysine. While it is a rapidly hydrolyzed ester, it generally exhibits a higher

    
     (lower affinity) than BAEE and requires potentiometric or colorimetric detection due to the lack of a distinct UV chromophore shift.
    

Mechanistic Foundation

Trypsin is a serine protease that cleaves peptide bonds C-terminal to positively charged side chains (Arginine and Lysine). The specificity is driven by Aspartate-189 at the bottom of the S1 specificity pocket, which forms a salt bridge with the substrate's guanidinium (Arg) or ammonium (Lys) group.

  • Arginine (BAEE): The guanidinium group forms a bidentate cyclic hydrogen bond network with Asp-189, creating a tight, rigid lock. This results in a lower

    
    .
    
  • Lysine (Z-Lys-OMe): The ammonium group forms a single electrostatic interaction. The side chain is more flexible within the pocket, energetically penalizing binding entropy. This results in a higher

    
    .
    
Hydrolysis Pathway

Both substrates are esters. Serine proteases hydrolyze esters via an Acyl-Enzyme Intermediate mechanism.

  • Acylation: Nucleophilic attack by Ser-195 releases the alcohol (Ethanol for BAEE; Methanol for Z-Lys-OMe). This is the rate-limiting step for amides, but often deacylation is rate-limiting for esters.

  • Deacylation: Hydrolysis of the acyl-enzyme releases the acid product (N-α-Benzoyl-L-arginine or N-α-Cbz-L-lysine).

TrypsinMechanism E Trypsin (E) ES Michaelis Complex (E:S) E->ES + S P2 Acid Product (Z-Lys/Bz-Arg) E->P2 S Substrate (S) (Ester) ES->E k-1 Acyl Acyl-Enzyme (E-Ac) ES->Acyl k2 (Acylation) Releases P1 Acyl->E k3 (Deacylation) Releases P2 P1 Alcohol (MeOH/EtOH) Acyl->P1

Caption: Kinetic pathway of ester hydrolysis. For specific ester substrates like BAEE and Z-Lys-OMe,


 represents the turnover number, governed by the rate-limiting step (typically deacylation 

for highly active esters).

Comparative Kinetic Data

The following data represents typical values for Bovine Pancreatic Trypsin at pH 7.6–8.0, 25°C.

ParameterBAEE (Standard)Z-Lys-OMe (Comparator)Interpretation
Structure Benzoyl-Arg-OEtCbz-Lys-OMeArg vs. Lys side chain; Ethyl vs. Methyl ester.[1]

(Affinity)
0.05 mM ~0.15 – 0.40 mM *Trypsin binds Arg ~3-8x tighter than Lys.

(Turnover)
~20 – 50

~20 – 40

Both are esters and hydrolyzed rapidly (high

).
Specificity (

)
High Moderate BAEE is the more efficient substrate.
Detection Signal UV (+) pH Change (H+) BAEE has a UV shift; Z-Lys-OMe releases acid.
Wavelength 253 nmN/A (Titrimetric)BAEE is direct; Z-Lys-OMe is indirect.

*Note:


 for Z-Lys-OMe is inferred from the structural penalty of Lys vs Arg and comparative data from Z-Lys-pNA (amide analog, 

mM). Esters typically show slightly better binding than anilides, but the Arg > Lys preference remains constant.
Why the Difference?
  • 
     Effect:  The "Benzoyl" group in BAEE also contributes to hydrophobic stacking in the S2/S3 subsites, further stabilizing the complex compared to the "Cbz" group in Z-Lys-OMe.
    
  • 
     Similarity:  Once bound, the ester bond (OMe vs OEt) is chemically labile. The catalytic machinery (Charge Relay System) processes both esters at a rate limited largely by the deacylation step, which is similar for both.
    

Experimental Protocols

Protocol A: BAEE Assay (Continuous UV)

Principle: Hydrolysis of the ester bond increases absorbance at 253 nm due to the spectral shift of the benzoyl group. Reagents:

  • Buffer: 67 mM Sodium Phosphate, pH 7.6.

  • Substrate: 0.25 mM BAEE in buffer.

  • Enzyme: Trypsin in 1 mM HCl (prevents autolysis).

Workflow:

  • Pipette 3.0 mL of Substrate solution into a quartz cuvette.

  • Equilibrate to 25°C.

  • Add 0.2 mL of Enzyme solution. Mix by inversion.

  • Record:

    
     for 5 minutes.
    
  • Calculation:

    
    
    (Note: By definition, 1 BAEE Unit = 
    
    
    
    of 0.001 per min).
Protocol B: Z-Lys-OMe Assay (Potentiometric / pH Stat)

Principle: Hydrolysis releases protons (


). Since Z-Lys-OMe lacks a strong UV difference spectrum, activity is measured by maintaining constant pH via titration with NaOH.
Reagents: 
  • Reaction Mix: 1-5 mM Z-Lys-OMe in 5 mM Tris, 10 mM

    
    , pH 8.0.
    
  • Titrant: 0.01 M NaOH (Standardized).

Workflow:

  • Place 5.0 mL of Reaction Mix in a thermostated vessel (25°C) with a magnetic stirrer.

  • Insert pH electrode and titrator tip.

  • Add Trypsin aliquot.

  • Monitor: The volume of NaOH required to maintain pH 8.0 over time.

  • Calculation:

    
    
    

Visualization of Specificity Logic

Specificity Substrate Substrate Selection Arg Arginine Based (BAEE) Substrate->Arg Lys Lysine Based (Z-Lys-OMe) Substrate->Lys Binding S1 Pocket Binding Arg->Binding Lys->Binding ArgBind Bidentate Salt Bridge (Strong, Low Km) Binding->ArgBind Arg Side Chain LysBind Single Charge Interaction (Weaker, High Km) Binding->LysBind Lys Side Chain Kinetics Kinetic Outcome ArgBind->Kinetics LysBind->Kinetics ArgKin High Efficiency (Gold Standard) Kinetics->ArgKin LysKin Secondary Specificity (Differentiation Tool) Kinetics->LysKin

Caption: Decision tree for substrate specificity. BAEE is selected for maximum sensitivity due to superior binding dynamics in the S1 pocket.

References

  • Schwert, G. W., & Takenaka, Y. (1955). A spectrophotometric determination of trypsin and chymotrypsin. Biochimica et Biophysica Acta.

  • Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews.

  • Worthington Biochemical Corpor

  • Ascenzi, P., et al. (1981). Catalytic properties of bovine beta-trypsin at low pH. European Journal of Biochemistry.

Sources

Validation of Trypsin Activity Assays Using Z-Lys-OMe Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of serine proteases, N-alpha-Cbz-L-lysine methyl ester (Z-Lys-OMe) represents a high-precision kinetic tool distinct from the more common USP-standard substrate BAEE (N-benzoyl-L-arginine ethyl ester). While BAEE serves as a general-purpose substrate for total trypsin activity, Z-Lys-OMe provides critical specificity for the lysine-binding pocket (S1 subsite) of the enzyme.

This guide outlines the validation framework for a spectrophotometric rate determination assay using Z-Lys-OMe. Unlike colorimetric assays (e.g., BAPA) that prioritize throughput, the Z-Lys-OMe assay prioritizes kinetic resolution and is essential for distinguishing trypsin isoforms, studying mutant specificity (e.g., K189D variants), and validating cleavage efficiency at lysine residues during peptide mapping workflows.

Part 1: The Mechanistic Basis

Trypsin (EC 3.4.21.[1][2]4) is a serine protease that preferentially hydrolyzes peptide and ester bonds at the carboxyl side of lysine (Lys) and arginine (Arg). The Z-Lys-OMe assay utilizes the esterase activity of trypsin. The enzyme attacks the methyl ester bond, forming an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the free acid (Z-Lys) and methanol.

Reaction Kinetics Visualization

The following diagram illustrates the catalytic pathway and the critical measurement phase where the UV absorbance shift occurs.

TrypsinMechanism Substrate Substrate (Z-Lys-OMe) ES_Complex Michaelis Complex (E·S) Substrate->ES_Complex + Trypsin Measurement UV Detection (254 nm) Differential Absorbance Substrate->Measurement High Abs AcylEnzyme Acyl-Enzyme Intermediate ES_Complex->AcylEnzyme Acylation Product1 Product 1 (Methanol) AcylEnzyme->Product1 Release MeOH Product2 Product 2 (Z-Lys Acid) AcylEnzyme->Product2 Deacylation (+H2O) Product2->Measurement Low Abs

Figure 1: Catalytic cycle of Trypsin with Z-Lys-OMe. The assay quantifies the rate of deacylation by monitoring the decrease in absorbance at 254 nm as the ester is converted to acid.

Part 2: Comparative Analysis of Substrates

Selecting the correct substrate is a decision based on sensitivity , specificity , and throughput requirements .

FeatureZ-Lys-OMe (Target)BAEE (Alternative)BAPA (Alternative)
Full Name N-α-Cbz-L-lysine methyl esterN-α-Benzoyl-L-arginine ethyl esterN-α-Benzoyl-L-arginine-p-nitroanilide
Detection Mode UV (254 nm)UV (253 nm)Colorimetric (405 nm)
Sensitivity High (Esterase activity is faster than amidase)High (USP Standard)Moderate (Amidase activity is slower)
Primary Utility Lysine-specific kinetics ; Mutant characterizationGeneral activity quantification; QC releaseHigh-throughput screening; Plate readers
Interference UV-absorbing contaminants (DNA/Proteins)UV-absorbing contaminantsTurbidity; Colored compounds
Kinetic Kcat High (Rapid turnover)High (Rapid turnover)Low (Slow turnover)

Expert Insight: Use BAEE for general "Units/mg" reporting to comply with USP/NF standards. Use Z-Lys-OMe when your research questions specific cleavage efficiency at Lysine sites—critical for proteomics sample prep validation where "missed cleavages" at Lys residues can compromise mass spec data.

Part 3: Validated Experimental Protocol

This protocol is designed as a Self-Validating System . It includes an internal standardization step (Determination of Extinction Coefficient) rather than relying on literature values, which vary based on buffer ionic strength and pH.

Reagents & Equipment[1][3]
  • Buffer: 67 mM Sodium Phosphate, pH 7.6 at 25°C (Alternative: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂). Note: CaCl₂ stabilizes trypsin against autolysis.

  • Substrate Stock: 10 mM Z-Lys-OMe in DMSO or dilute HCl (Prepare fresh).

  • Enzyme Diluent: 1 mM HCl (Prevents autolysis prior to assay).

  • Detection: UV-Vis Spectrophotometer with temperature control (25°C), quartz cuvettes (1 cm pathlength).

Step-by-Step Methodology
Phase 1: System Suitability & Extinction Coefficient Determination

Before running samples, you must validate the differential extinction coefficient (


) of the substrate-product pair on your specific instrument.
  • Total Hydrolysis: Incubate a known concentration of Z-Lys-OMe (e.g., 0.2 mM) with a high concentration of trypsin (excess) until absorbance stabilizes (approx. 10-15 mins).

  • Calculation:

    
    
    Target Range: Typically 
    
    
    
    (varies by buffer).
Phase 2: Kinetic Assay
  • Blanking: Add 2.9 mL of Buffer and 0.1 mL of Substrate Stock to the cuvette. Record absorbance at 254 nm for 2 minutes to ensure negligible spontaneous hydrolysis (Slope must be < 0.001 A/min).

  • Reaction: Add 0.1 mL of Trypsin solution (diluted to approx 10-50 units/mL).

  • Mixing: Immediately invert cuvette 3 times (do not vortex vigorously).

  • Measurement: Record

    
     for 3–5 minutes.
    
  • Data Selection: Select the linear portion of the curve (typically 0.5 to 3.0 minutes).

Phase 3: Calculation


  • df: Dilution factor

  • L: Pathlength (1 cm)

  • Unit Definition: One unit hydrolyzes 1.0 µmole of Z-Lys-OMe per minute at pH 7.6 and 25°C.

Part 4: Validation Framework

To ensure data integrity, the assay must undergo the following validation steps.

Validation Logic Flow

ValidationFlow Start Assay Validation Linearity 1. Linearity (Enzyme Conc vs Rate) Start->Linearity LOD 2. Limit of Detection (Signal:Noise > 3:1) Linearity->LOD R² > 0.99 Precision 3. Precision (Intra-assay CV < 5%) LOD->Precision Specificity 4. Specificity Check (TLCK Inhibition) Precision->Specificity

Figure 2: Sequential validation workflow ensuring assay robustness and reliability.

Linearity & Range

Prepare 5 dilutions of Trypsin (e.g., 5, 10, 20, 40, 80 µg/mL). Plot


 vs. [Enzyme].
  • Acceptance Criteria:

    
    .
    
  • Why: Confirms the assay is operating under initial velocity conditions (

    
    ) and substrate is saturating (
    
    
    
    ).
Specificity (The TLCK Test)

To prove the activity is trypsin and not a contaminant (like chymotrypsin), pre-incubate the sample with TLCK (Tosyl-L-lysyl-chloromethane hydrochloride).

  • Mechanism: TLCK irreversibly inhibits trypsin by alkylating Histidine-57 in the active site.

  • Acceptance: >95% inhibition of Z-Lys-OMe hydrolysis confirms signal is trypsin-derived.

Solvent Effects (Robustness)

Z-Lys-OMe is hydrophobic and often requires organic co-solvents (DMSO/Methanol).

  • Test: Vary DMSO concentration from 1% to 5%.

  • Expert Note: High organic solvent concentrations can denature trypsin. Validate that the chosen solvent % does not decrease rate by >10% compared to a control.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Non-linear rate (Curvature) Substrate depletion or Product inhibitionDilute enzyme further; ensure measurement is taken only in the first 10% of reaction.
High Blank Rate Spontaneous ester hydrolysisCheck Buffer pH (must not exceed 8.2); Prepare substrate fresh; Keep substrate on ice.
No Activity Autolysis or InhibitorsEnsure CaCl₂ (1-10 mM) is in the buffer. Check if enzyme was stored in water (bad) vs 1 mM HCl (good).
Variable Replicates Temperature fluctuationUse a thermostated cuvette holder. Ester hydrolysis is highly temperature-dependent.

References

  • Green, G. D., et al. (1976). "The kinetics of hydrolysis of some extended N-aminoacyl-L-lysine methyl esters." European Journal of Biochemistry, 68(1), 131-137.[3] (Foundational kinetics for Lys-OMe esters).

  • United States Pharmacopeia (USP). (Current Edition). Monograph: Trypsin Crystallized. (Standard for BAEE comparison).
  • Craik, C. S., et al. (1987).[4] "Selective alteration of substrate specificity by replacement of aspartic acid-189 with lysine in the binding pocket of trypsin."[4] Science. (Demonstrates utility of Lys-specific substrates in mutant analysis). Retrieved from [Link]

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A Comparative Guide to the Hydrolysis of Z-Lys-OMe by Serine Proteases: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate enzymatic tool is paramount for applications ranging from proteomics to the kinetic characterization of inhibitors. The substrate Nα-Z-L-lysine methyl ester (Z-Lys-OMe) serves as a classic tool for probing the activity of proteases with trypsin-like specificity. This guide provides an in-depth comparison of the hydrolysis rates of Z-Lys-OMe by several common serine proteases, grounded in experimental data and established biochemical principles.

Introduction: Why Z-Lys-OMe?

Z-Lys-OMe is a synthetic amino acid ester that mimics a peptide bond C-terminal to a lysine residue. Its structure makes it an excellent substrate for serine proteases that possess a deep, negatively charged S1 specificity pocket designed to accommodate the long, positively charged side chains of lysine or arginine. The hydrolysis of the methyl ester bond by these enzymes offers a convenient and measurable output for enzyme activity. The reaction is elegant in its simplicity: the protease cleaves the ester bond, releasing methanol and creating a free carboxylate group on the Nα-Z-L-lysine. The rate of this reaction is a direct measure of the enzyme's catalytic efficiency.

This guide will focus on a comparative analysis of Z-Lys-OMe hydrolysis by five key serine proteases: Trypsin, Thrombin, Lys-C, α-Chymotrypsin, and Elastase. We will explore the fundamental reasons for their differing activities, present available kinetic data, and provide a robust protocol for conducting this assay in your own laboratory.

The Catalytic Mechanism: A Shared Heritage with Divergent Specificities

Serine proteases, despite their different specificities, share a conserved catalytic mechanism centered around a "catalytic triad" of amino acid residues in their active site: typically Aspartate (Asp), Histidine (His), and Serine (Ser).

The hydrolysis of a substrate like Z-Lys-OMe proceeds via a two-step mechanism involving an acyl-enzyme intermediate.

The critical factor determining whether a serine protease can hydrolyze Z-Lys-OMe efficiently is the architecture of its S1 binding pocket. This pocket is responsible for recognizing the amino acid side chain of the substrate.

  • Trypsin-like proteases (Trypsin, Thrombin, LysC): Possess a deep S1 pocket with a negatively charged Aspartate residue at the bottom. This creates a strong electrostatic attraction for the positively charged side chains of Lysine and Arginine.

  • Chymotrypsin-like proteases: Have a large, hydrophobic S1 pocket that preferentially binds bulky, aromatic side chains like Phenylalanine, Tyrosine, and Tryptophan.[1]

  • Elastase-like proteases: Feature a shallow, hydrophobic S1 pocket, partially occluded by Valine and Threonine residues, which restricts binding to small, non-polar side chains like Alanine and Glycine.[1][2]

Comparative Kinetic Analysis

The efficiency of an enzyme is best described by its kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, and is an inverse measure of the substrate's affinity for the enzyme. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. The ratio, kcat/Km , is known as the specificity constant or catalytic efficiency, and it provides the most useful metric for comparing an enzyme's performance on different substrates or different enzymes on the same substrate.[3][4]

Finding directly comparable kinetic data for Z-Lys-OMe across all desired proteases from a single study is challenging. The following table synthesizes data from various sources, using closely related substrates where necessary, to provide a robust comparison.

Serine ProteaseSubstrate SpecificityExpected Activity on Z-Lys-OMekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Comments & References
Trypsin Lys, ArgHigh ~0.52~0.33 - 0.51~1,400 Data is for the closely related substrate Z-Lys-pNA, where kcat is rate-limited by acylation (k₂). This serves as a strong proxy for Z-Lys-OMe.[5][6]
Thrombin Arg > LysLow to Moderate N/AN/ASignificantly < Trypsin While thrombin has a trypsin-like pocket, studies show its acylation rate (k₂) for a lysyl ester analog is ~1100-fold lower than trypsin's.[7] No reaction was detected with a similar lysine derivative at pH 6.0 in another study.[8]
Endoproteinase Lys-C LysHigh Not ReportedNot ReportedExpected to be High Lys-C is highly specific for cleaving at the C-terminus of lysine residues.[9] While specific kinetic data for Z-Lys-OMe is not readily available, its specificity profile suggests high efficiency.
α-Chymotrypsin Phe, Tyr, TrpNegligible Not ApplicableNot ApplicableNot Applicable The hydrophobic S1 pocket is incompatible with the charged lysine side chain. Studies confirm no detectable reaction with lysine derivatives.[8]
Elastase Ala, Gly, ValNegligible Not ApplicableNot ApplicableNot Applicable The shallow S1 pocket cannot accommodate the bulky lysine side chain.

Key Insights from the Data:

  • Trypsin is the Gold Standard: As expected, trypsin shows high efficiency for hydrolyzing lysine esters, making it the benchmark for this type of substrate.

  • Thrombin's Specificity is More Nuanced: Although it cleaves after lysine, thrombin's activity is significantly attenuated for small synthetic lysyl esters compared to trypsin.[7] This highlights that substrate recognition extends beyond the S1 pocket and that thrombin is highly optimized for its natural protein substrates like fibrinogen, for which it has a very high catalytic efficiency.[10]

  • Lys-C is a Specialist: The high specificity of Lys-C for lysine makes it a valuable tool, especially in proteomics where precise cleavage is required.[9] Its performance on Z-Lys-OMe is predicted to be excellent.

  • Chymotrypsin and Elastase are Ineffective: The structural incompatibility of their S1 pockets with the lysine side chain makes them unsuitable for this reaction, a critical control consideration in experimental design.

Experimental Protocol: A Self-Validating System for Measuring Z-Lys-OMe Hydrolysis

This protocol describes a classic and reliable method for determining the kinetic parameters of a serine protease using Z-Lys-OMe as a substrate. The method relies on a pH-stat apparatus to measure the rate of acid (H⁺) production as the ester is hydrolyzed to a carboxylic acid.

Principle: Enzyme + Z-Lys-O-CH₃ + H₂O → Enzyme + Z-Lys-O⁻ + H⁺ + CH₃OH The rate of hydrolysis is directly proportional to the rate of H⁺ production. A pH-stat maintains a constant pH by automatically titrating the released acid with a standardized base (e.g., NaOH). The rate of base addition equals the rate of the enzymatic reaction.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Substrate (Z-Lys-OMe), Enzyme, & Titrant (NaOH) Equip Calibrate pH-Stat & Thermostat Reaction Vessel Reagents->Equip Start Add buffer & substrate to vessel. Equilibrate to temp. Equip->Start Initiate Initiate reaction by adding enzyme solution Start->Initiate Record Record NaOH consumption vs. time at constant pH Initiate->Record Calc_v0 Calculate initial velocity (v₀) from the linear rate of NaOH consumption Record->Calc_v0 Repeat Repeat for a range of [Z-Lys-OMe] concentrations Calc_v0->Repeat Plot Plot v₀ vs. [Substrate] Repeat->Plot Fit Fit data to Michaelis-Menten equation to determine Kₘ and Vₘₐₓ Plot->Fit Calc_kcat Calculate k_cat (Vₘₐₓ / [Enzyme]) Fit->Calc_kcat

Materials:

  • Serine Protease (e.g., Bovine Trypsin), stock solution of known active concentration.

  • Nα-Z-L-lysine methyl ester hydrochloride (Z-Lys-OMe·HCl)

  • Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.01 M)

  • Reaction Buffer: 0.1 M KCl, pH 8.0

  • pH-stat apparatus (autotitrator)

  • Thermostatted reaction vessel (e.g., 25 °C)

  • Magnetic stirrer and stir bar

Procedure:

  • System Preparation:

    • Calibrate the pH electrode of the pH-stat at the desired reaction pH (e.g., pH 8.0) and temperature (e.g., 25 °C).

    • Prepare a stock solution of Z-Lys-OMe in deionized water. Prepare a range of substrate concentrations for the assay.

    • Prepare a stock solution of the enzyme in a suitable buffer (e.g., 1 mM HCl to maintain stability) and determine its active concentration using a titration method.[11]

  • Assay Execution:

    • Add a defined volume of the reaction buffer (e.g., 5.0 mL of 0.1 M KCl) to the thermostatted reaction vessel.

    • Add the desired volume of the Z-Lys-OMe stock solution to achieve the final target concentration (e.g., starting with a concentration around the expected Km).

    • Allow the solution to equilibrate to the set temperature while stirring gently.

    • Set the pH-stat to maintain the pH at 8.0.

    • Initiate the reaction by adding a small, known amount of the active enzyme stock solution.

    • The pH-stat will immediately begin adding NaOH to neutralize the acid produced. Record the volume of NaOH added as a function of time. The initial linear portion of this curve represents the initial velocity (v₀) of the reaction.

  • Data Analysis:

    • Calculate the initial velocity (v₀) in moles/liter/second from the rate of NaOH consumption.

    • Repeat the assay for a range of Z-Lys-OMe concentrations (e.g., from 0.2 x Km to 5 x Km).

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values for Vmax and Km.

    • Calculate kcat using the equation: kcat = Vmax / [E]t , where [E]t is the total active enzyme concentration in the assay.

    • Finally, calculate the catalytic efficiency as kcat/Km .

Conclusion

The hydrolysis of Z-Lys-OMe is a powerful tool for dissecting the function of serine proteases. While Trypsin and Lys-C stand out as highly efficient catalysts for this substrate due to their specialized S1 pockets, other proteases like Thrombin exhibit more subtle and context-dependent activity. In contrast, Chymotrypsin and Elastase serve as excellent negative controls, underscoring the exquisite specificity encoded within the architecture of an enzyme's active site. For researchers aiming to characterize inhibitors, screen for activity, or understand the fundamental mechanisms of proteolysis, a thorough understanding of these comparative rates is not just beneficial—it is essential for rigorous and insightful science.

References

  • M. L. Bender, F. J. Kézdy, and J. Feder, "The Mechanism of Action of Serine Proteases," Journal of Cellular and Comparative Physiology, 1965. [Link]

  • AK Lectures, "Specificity of Serine Proteases (Chymotrypsin, Trypsin and Elastase)." [Link]

  • AK Lectures, "Catalytic Efficiency of Enzymes (kcat/Km)." [Link]

  • E. A. E. E-Fakharany et al., "Catalytic efficiency and kcat/KM: a useful comparator?," PubMed, 2011. [Link]

  • S. D. C. Mackenzie et al., "Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide," National Institutes of Health, 2020. [Link]

  • S. D. C. Mackenzie et al., "Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis," ACS Omega, 2020. [Link]

  • M. P. N. Martins et al., "The kinetics of hydrolysis of some extended N-aminoacyl-l-lysine methyl esters," PubMed, 1980. [Link]

  • R. L. Lundblad et al., "Specificity of Thrombin: Evidence for Selectivity in Acylation Rather Than Binding for P-Nitrophenyl Alpha-Amino-P-Toluate," PubMed, 1979. [Link]

  • D. T. Elmore and J. J. Smyth, "The behaviour of trypsin towards α-N-methyl-α-N-toluene-p-sulphonyl-l-lysine β-naphthyl ester. A new method for determining the absolute molarity of solutions of trypsin," Biochemical Journal, 1968. [Link]

  • M. W. C. Hatton, "Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin," PubMed, 1983. [Link]

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A Senior Application Scientist's Guide to Elemental Analysis of Z-Lys-OMe HCl: Ensuring Purity and Accuracy in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is a cornerstone of reliable and reproducible research. Z-Lys-OMe HCl (Nα-Cbz-L-lysine methyl ester hydrochloride) is a critical building block in peptide synthesis and the development of novel therapeutics.[1] Establishing the elemental composition of this compound is not merely a quality control checkpoint; it is a fundamental validation of its chemical identity and purity.

This in-depth technical guide provides a comprehensive overview of the elemental analysis of Z-Lys-OMe HCl. We will delve into the theoretical versus expected experimental data, compare it with alternative reference standards, and provide a detailed, field-tested protocol for accurate analysis. This guide is designed to empower you with the knowledge to critically evaluate the purity of your materials and ensure the integrity of your research.

The Critical Role of Elemental Analysis for Z-Lys-OMe HCl

Z-Lys-OMe HCl is a derivative of the essential amino acid L-lysine, featuring a benzyloxycarbonyl (Z) protecting group on the α-amino group and a methyl ester at the C-terminus. The presence of the hydrochloride salt enhances its solubility and stability.[2] Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) and chlorine analysis, serves as a primary method to confirm the successful synthesis and purification of the molecule.

The technique works by combusting a small, precisely weighed sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, allowing for the determination of the percentage by mass of each element.[3] For Z-Lys-OMe HCl, this analysis is crucial for:

  • Confirming Molecular Formula: Verifying that the empirical formula derived from the experimental data matches the theoretical formula of C₁₅H₂₃ClN₂O₄.

  • Assessing Purity: Any significant deviation from the theoretical elemental composition can indicate the presence of impurities, such as residual solvents, starting materials, or by-products. The American Chemical Society (ACS) journals, for instance, often require experimental values to be within ±0.4% of the calculated theoretical values for new compounds.[4][5]

  • Validating Salt Formation: Accurate chlorine analysis confirms the proper formation of the hydrochloride salt, which is essential for the compound's physical and chemical properties.

Theoretical vs. Experimental Data: A Comparative Look

The first step in evaluating the elemental composition of Z-Lys-OMe HCl is to calculate its theoretical elemental percentages based on its molecular formula and atomic weights.

Molecular Formula: C₁₅H₂₃ClN₂O₄[6] Molecular Weight: 330.81 g/mol [6]

Based on these values, the theoretical elemental composition is as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01115180.16554.46
HydrogenH1.0082323.1847.01
ChlorineCl35.453135.45310.72
NitrogenN14.007228.0148.47
OxygenO15.999463.99619.34
Total 330.812 100.00

Note: Oxygen is typically determined by difference and not directly measured in standard CHN analysis.

While it is challenging to find a publicly available Certificate of Analysis with experimental data for every batch of a specific research chemical, a typical result would closely align with these theoretical values. For illustrative purposes, below is a table showing the theoretical values alongside a set of representative experimental data that would be considered acceptable.

ElementTheoretical (%)Representative Experimental (%)Deviation (%)
Carbon54.4654.31-0.15
Hydrogen7.017.15+0.14
Nitrogen8.478.55+0.08
Chlorine10.7210.65-0.07

Comparison with Alternative Elemental Analysis Standards

To ensure the accuracy and reliability of the elemental analyzer, it is calibrated using certified reference materials. The choice of standard is critical and should ideally have a similar elemental composition to the sample being analyzed. Here is a comparison of Z-Lys-OMe HCl with some common elemental analysis standards:

CompoundMolecular Formula%C%H%N%S%Cl
Z-Lys-OMe HCl (Analyte) C₁₅H₂₃ClN₂O₄ 54.46 7.01 8.47 - 10.72
AcetanilideC₈H₉NO71.096.7110.36--
AtropineC₁₇H₂₃NO₃70.568.014.84--
SulfanilamideC₆H₈N₂O₂S41.854.6816.2718.62-
L-Lysine HCl (Similar Structure)C₆H₁₅ClN₂O₂39.458.2815.34-19.41

Data for standards sourced from Elemental Microanalysis and VELP Scientifica.[7][8]

As seen in the table, while common standards like acetanilide are excellent for general calibration, a compound with a similar structure and elemental composition, such as another amino acid hydrochloride, can provide a more robust validation of the analytical method for Z-Lys-OMe HCl. The presence of chlorine in the analyte makes it particularly important to use a standard that also contains a halogen or to ensure the instrument is properly configured for halogen analysis.[9]

Experimental Protocol for Elemental Analysis of Z-Lys-OMe HCl

The following is a detailed, step-by-step methodology for the elemental analysis of Z-Lys-OMe HCl using a modern CHNS/O elemental analyzer. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Pre-analysis and Sample Preparation
  • Sample Purity and Homogeneity: Ensure the Z-Lys-OMe HCl sample is a fine, homogenous powder. Any non-homogeneity can lead to inaccurate and non-reproducible results. The sample should be thoroughly dried to remove any residual solvents, which can significantly alter the hydrogen and carbon percentages.[4] A minimum of 5mg of the sample is typically required.[4]

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard. For routine CHN analysis, acetanilide is a common choice.[10] For chlorine-containing compounds, it is advisable to run a chlorine-containing standard to verify the accuracy of the halogen determination.

  • Sample Weighing: Accurately weigh approximately 1-3 mg of the dried Z-Lys-OMe HCl sample into a tin capsule. The exact weight should be recorded with a high-precision microbalance. The tin capsule aids in the complete combustion of the sample.

Instrumental Analysis Workflow

The following diagram illustrates the typical workflow of a modern elemental analyzer.

ElementalAnalysisWorkflow Elemental Analysis Workflow for Z-Lys-OMe HCl cluster_0 Sample Introduction cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample 1. Weighed Sample in Tin Capsule Autosampler 2. Autosampler Introduction Sample->Autosampler Combustion 3. Combustion Furnace (~1000°C) Sample + O₂ → CO₂, H₂O, N₂, NOx, SO₂, Halogens Autosampler->Combustion He Carrier Gas Reduction 4. Reduction Furnace (~650°C) NOx → N₂ Excess O₂ removed by Copper Combustion->Reduction GC_Column 5. Gas Chromatography Column Separation of CO₂, H₂O, N₂, SO₂ Reduction->GC_Column He Carrier Gas with Analyte Gases TCD 6. Thermal Conductivity Detector (TCD) Quantification of Gases GC_Column->TCD Data_System 7. Data System Calculation of %C, %H, %N, %S TCD->Data_System

Caption: Workflow of a typical CHNS elemental analyzer.

Step-by-Step Instrumental Procedure
  • Sample Introduction: The weighed sample in the tin capsule is placed in the autosampler. The autosampler drops the sample into the combustion furnace at a precisely controlled time.

  • Combustion: The sample undergoes "flash combustion" in a pure oxygen environment at approximately 1000°C. This process breaks down the Z-Lys-OMe HCl into its elemental components, which then form simple gases (CO₂, H₂O, N₂, NOx, and HCl).[11]

  • Reduction and Scrubbing: The combustion gases are swept by a helium carrier gas into a reduction furnace containing copper. This step reduces nitrogen oxides (NOx) to N₂ and removes excess oxygen.[11] Halogens and sulfur are removed by specific traps.

  • Gas Separation: The mixture of CO₂, H₂O, and N₂ in the helium carrier gas then passes through a gas chromatography column, which separates the individual gases based on their different retention times.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The TCD measures the change in thermal conductivity of the helium carrier gas caused by the presence of the analyte gas.

  • Data Analysis: The detector signal is processed by the instrument's software, which integrates the peaks corresponding to each gas. By comparing the peak areas to those of the calibration standard and using the sample weight, the software calculates the percentage of carbon, hydrogen, and nitrogen in the original sample. Chlorine is typically determined by a separate method, often involving titration or ion chromatography after combustion.

Conclusion: A Foundation of Trust in Your Research

Elemental analysis is an indispensable tool for verifying the identity and purity of critical research compounds like Z-Lys-OMe HCl. By understanding the theoretical basis, the nuances of the experimental procedure, and the importance of proper calibration with suitable standards, researchers can confidently assess the quality of their materials. This guide provides the foundational knowledge and practical insights to ensure that the Z-Lys-OMe HCl used in your research meets the highest standards of purity and accuracy, thereby contributing to the overall integrity and reproducibility of your scientific endeavors.

References

  • Duchefa Biochemie. CERTIFICATE OF ANALYSIS L-LYSINE HCl. [Link]

  • Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. University of Illinois Urbana-Champaign. [Link]

  • Elemental CHNS Analysis Common Problems. University of Ottawa. [Link]

  • Reddit. What would be a good way to confirm existence of chlorine?. [Link]

  • VELP Scientifica. CHNS Determination in reference soil samples. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Agilent. Certificate of Analysis Amino Acid Standard. [Link]

  • NIST. Certificate of Analysis Standard Reference Material® 2389a Amino Acids in 0.1 mol/L Hydrochloric Acid. [Link]

  • ACS Publications. An International Study Evaluating Elemental Analysis. [Link]

  • LinkedIn. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. [Link]

  • ResearchGate. "Amino Acid Analysis". In: Current Protocols in Protein Science. [Link]

  • YIC. Elemental Analysis Of Organic Compounds With The Use Of. [Link]

  • PMC. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. [Link]

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